Sphingosine-1-phosphate (d17:1)
描述
属性
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITGNIYTXHNNNE-LHMZYYNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Sphingosine-1-phosphate (d17:1) structure and properties"
An In-depth Technical Guide to Sphingosine-1-phosphate (d17:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling sphingolipid that plays a critical role in a vast array of physiological and pathophysiological processes.[1][2] Generated from the phosphorylation of sphingosine, S1P functions as both an intracellular second messenger and an extracellular ligand for a family of five specific G protein-coupled receptors (GPCRs), namely S1P₁₋₅.[1][3] This signaling regulates fundamental cellular behaviors, including proliferation, survival, migration, and differentiation.[4][5] Consequently, the S1P axis is implicated in immunity, vascular biology, neurobiology, and cancer.[1][2]
This guide focuses specifically on Sphingosine-1-phosphate (d17:1), a C17 analog of the more common C18 sphingosine backbone. S1P (d17:1) is a synthetic sphingolipid valuable not only for investigating S1P biology but also as a critical internal standard for the accurate quantification of endogenous S1P (d18:1) in biological matrices via mass spectrometry.[6][7]
Structure and Physicochemical Properties
S1P (d17:1), or (2S,3R,4E)-2-Amino-3-hydroxy-4-heptadecen-1-yl dihydrogen phosphate, is characterized by a 17-carbon unsaturated hydrocarbon chain.[8] Its amphipathic nature, with a polar phosphate head group and a nonpolar hydrocarbon tail, is central to its biological function and solubility characteristics.
Quantitative Data Summary
The key physicochemical properties of S1P (d17:1) are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₆NO₅P | [6][8][9] |
| Molecular Weight | 365.45 g/mol | [8][9] |
| CAS Number | 474923-27-8 | [6][8][9] |
| Formal Name | 2S-amino-4E-heptadecene-1,3R-diol, 1-(dihydrogen phosphate) | [6] |
| Synonyms | D-erythro-Sphingosine-C17-1-phosphate, S1P (d17:1) | [6][9] |
| Physical Form | Crystalline solid | [6][10] |
| Purity | ≥95% - >99% | [6][10] |
| Storage Temperature | -20°C | [11] |
| Stability | ≥ 4 years (at -20°C) | [6] |
| Solubility | Aqueous: 4 mg/mL in 0.3 M NaOH.[6] Organic: Soluble in ethanol, DMSO, and dimethyl formamide (DMF).[12] For aqueous experimental buffers, it is typically dispersed using a carrier like fatty acid-free Bovine Serum Albumin (BSA).[13][14] | [6][12][13][14] |
| InChI Key | VITGNIYTXHNNNE-LHMZYYNSSA-N | [6][8] |
| SMILES | N--INVALID-LINK--/C=C/CCCCCCCCCCCC">C@HCOP(O)(O)=O | [6] |
Signaling Pathways
Extracellular S1P exerts its influence by binding to the five S1P receptors (S1P₁₋₅).[5] These receptors exhibit differential coupling to various heterotrimeric G proteins, leading to the activation of distinct and sometimes overlapping downstream signaling cascades.[15][16] This pleiotropic signaling underlies S1P's ability to regulate a wide range of cellular functions.[17]
-
S1P₁: Couples exclusively to Gᵢ/₀ proteins, leading to the activation of PI3K/Akt and Rac pathways, which are crucial for cell survival and migration.[15][18]
-
S1P₂ and S1P₃: Couple to Gᵢ/₀, Gq, and G₁₂/₁₃. This broad coupling allows them to activate multiple effectors, including phospholipase C (PLC), Rho, and adenylyl cyclase.[15][16]
-
S1P₄ and S1P₅: Primarily couple to Gᵢ/₀ and G₁₂/₁₃.
The activation of these pathways modulates downstream targets like the MAPK/ERK cascade, intracellular calcium levels, and cytoskeletal dynamics, ultimately controlling cellular responses such as proliferation, barrier integrity, and trafficking of immune cells.[5][15]
Experimental Protocols
Accurate quantification and functional assessment of S1P are paramount for research and development. S1P (d17:1) is frequently used as an internal standard in quantification methods.
Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of S1P in complex biological samples like plasma, serum, and tissue homogenates.[19][20]
Methodology:
-
Sample Collection and Internal Standard Spiking:
-
Collect biological samples (e.g., EDTA plasma) and store them at -80°C.[19] Proper handling is crucial as S1P levels can be artificially elevated by platelet activation during coagulation.[19]
-
Thaw samples on ice. Add a known concentration of a suitable internal standard (IS), such as d7-S1P, to the sample to account for variability during sample preparation.[19] Note: S1P (d17:1) is itself a common IS for quantifying endogenous S1P (d18:1).[6]
-
-
Lipid Extraction:
-
Perform protein precipitation and lipid extraction. A common method involves adding ice-cold methanol to the sample, vortexing, and then adding chloroform and an acidic solution to create a biphasic system.[20][21]
-
Centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.[20]
-
-
Solvent Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a reversed-phase column (e.g., C18).[19][22] Use a gradient elution with two mobile phases, such as A (water with 0.1% formic acid) and B (methanol with 0.1% formic acid), to separate S1P from other lipids.[22]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer via an electrospray ionization (ESI) source, typically operating in positive ion mode.[20]
-
Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high specificity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[23]
-
Protocol 2: Biological Activity Assessment (Receptor Internalization Assay)
This bioassay measures the functional activity of S1P by visualizing the ligand-induced internalization of its receptor, S1P₁.[24] It is a valuable method to assess the potency of S1P analogs or to measure S1P activity in biological fluids.
Methodology:
-
Cell Culture:
-
Preparation of S1P Solution:
-
S1P is a lipid and not readily soluble in aqueous media.[13] Prepare a stock solution by dissolving S1P (d17:1) in methanol.
-
For the final working solution, transfer an aliquot of the stock to a new tube, evaporate the methanol under nitrogen, and resuspend the lipid film in a buffer containing a carrier protein, such as 4 mg/mL fatty acid-free BSA.[14] This complexation allows S1P to remain soluble and be presented to the receptors.[14]
-
-
Cell Stimulation:
-
Wash the plated cells with assay buffer.
-
Add the prepared S1P-BSA complex solution (or a biological sample containing S1P) to the cells at the desired final concentration.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.[25]
-
-
Fixation and Staining:
-
Imaging and Analysis:
-
Acquire images using a high-content imager or a fluorescence microscope.
-
In unstimulated cells, the S1P₁-GFP signal will be localized primarily at the plasma membrane. Upon stimulation with active S1P, the GFP signal will redistribute into intracellular puncta, representing internalized receptor-containing endosomes.[24]
-
Quantify the degree of internalization using image analysis software to measure the formation of these puncta.
-
References
- 1. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 3. Extracellular and intracellular actions of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-Phosphate: Critical Mediator in Cell Signalling [elisakits.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. larodan.com [larodan.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biocompare.com [biocompare.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Biological Activities of Sphingosine-1-Phosphate: A Comparative Analysis of d17:1 and d18:1 Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that modulates a vast array of physiological and pathological processes. Its biological effects are primarily mediated through a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅. The most abundant and extensively studied isoform of S1P is the d18:1 species. However, a diversity of S1P analogs, differing in their sphingoid base chain length, exist and are collectively referred to as atypical S1Ps. This technical guide provides an in-depth comparison of the biological activities of the canonical S1P d18:1 and the lesser-known atypical S1P d17:1. A significant gap in the current scientific literature exists regarding the specific biological functions of S1P d17:1, which is predominantly utilized as an internal standard in mass spectrometry applications. This document summarizes the well-established biological roles and receptor interactions of S1P d18:1, presents the limited available information on S1P d17:1, and details the experimental protocols that can be employed to elucidate the bioactivity of these and other S1P analogs.
Introduction: The Sphingosine-1-Phosphate Signaling Axis
Sphingosine-1-phosphate is a bioactive lipid mediator that plays a pivotal role in regulating fundamental cellular processes, including proliferation, survival, migration, and differentiation.[1][2] S1P exerts its effects both intracellularly as a second messenger and extracellularly as a ligand for its five specific GPCRs.[3] The signaling initiated by S1P receptor activation is crucial in various physiological systems, including the cardiovascular, immune, and central nervous systems.[4][5]
The most prevalent form of S1P in mammals is d18:1 S1P, which features an 18-carbon sphingoid backbone.[3] Atypical S1Ps, such as d16:1, d17:1, and d20:1, are present at lower concentrations and their distinct biological functions are an emerging area of research.[3] It is hypothesized that variations in the alkyl chain length of S1P analogs can lead to differential receptor binding affinities and signaling outcomes, thereby fine-tuning the physiological response to S1P.[3]
Currently, S1P d17:1 is commercially available and primarily used as an internal standard for the quantification of other sphingolipids in mass spectrometry-based analyses due to its structural similarity to endogenous sphingolipids and its low natural abundance.[6][7] Consequently, there is a notable scarcity of research investigating its specific biological activities.
Quantitative Analysis of S1P Receptor Engagement
A direct comparison of the biological potency of S1P d17:1 and d18:1 is hampered by the lack of available data for the d17:1 analog. The following tables summarize the known quantitative data for S1P d18:1 at human S1P receptors. These values are essential for understanding the potency and efficacy of this key signaling molecule.
Table 1: EC₅₀ Values of S1P (d18:1) at Human S1P Receptors
| Receptor | Cell Line | Assay Type | EC₅₀ (nM) | Reference(s) |
| S1P₁ | CHO | GTPγS Binding | 0.39 | [8] |
| S1P₂ | CHO | TGFα Shedding | 119 | [9] |
| S1P₃ | CHO | GTPγS Binding | ~72-132 | [9] |
| S1P₄ | CHO | GTPγS Binding | 56 | [8] |
| S1P₅ | CHO | GTPγS Binding | 0.98 | [8] |
Table 2: Kᵢ/Kₔ Values of S1P (d18:1) at Human S1P Receptors
| Receptor | Cell Line | Assay Type | Kᵢ/Kₔ (nM) | Reference(s) |
| S1P₁ | CHO | Radioligand Binding | ~20 (IC₅₀) | [10] |
| S1P₃ | CHO | Radioligand Binding | - |
Note: Data for S1P d17:1 is not available in the public domain. The table for Kᵢ/Kₔ values is sparsely populated as EC₅₀ values are more commonly reported for endogenous agonists.
S1P Receptor Signaling Pathways
S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The choice of G protein is receptor-specific and leads to distinct cellular responses.
Caption: General overview of S1P receptor signaling pathways.
Detailed Experimental Protocols
To facilitate the direct comparison of S1P d17:1 and d18:1, the following are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Caption: Workflow for a radioligand competitive binding assay.
Methodology:
-
Membrane Preparation: Culture cells overexpressing a specific S1P receptor subtype. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).
-
Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled S1P (e.g., [³H]S1P d18:1), and varying concentrations of the unlabeled competitor (S1P d17:1 or S1P d18:1).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a specific receptor upon agonist stimulation.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, 0.1% BSA).
-
Reaction Setup: In a 96-well plate, add the cell membranes and the S1P analog (d17:1 or d18:1) at various concentrations.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.
References
- 1. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Quantitative measurement of sphingosine 1-phosphate by radioreceptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrophobic Handshake: How S1P's Acyl Chain Length Dictates Receptor Binding and Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Sphingosine-1-phosphate (S1P), a critical bioactive signaling lipid, orchestrates a vast array of cellular processes, from immune cell trafficking to vascular homeostasis. Its actions are mediated through a family of five distinct G protein-coupled receptors (GPCRs), S1PR1 through S1PR5. While the interaction of S1P's polar headgroup with these receptors is well-understood, emerging evidence highlights a more nuanced regulatory mechanism: the length of S1P's hydrophobic acyl chain. This guide provides a detailed exploration of how the alkyl chain length of S1P and its analogs serves as a key determinant for receptor binding, selectivity, and functional efficacy, offering critical insights for the rational design of next-generation S1P receptor modulators.
S1P Metabolism: A Symphony of Enzymes Determines Chain Length
The diversity in S1P's structure does not arise randomly. It is the result of a precise enzymatic pathway, primarily centered in the endoplasmic reticulum. The process begins with the de novo synthesis of ceramide, a precursor to all sphingolipids. A family of six ceramide synthases (CerS1-6) catalyzes the acylation of a sphingoid base. Each CerS isoform exhibits a distinct preference for fatty acyl-CoAs of specific lengths. For instance, CerS2 predominantly utilizes very-long-chain CoAs (C22-C24), while CerS5 and CerS6 favor C16-CoA. This enzymatic specificity is the foundational step that dictates the acyl chain length of the resulting ceramide and, subsequently, the sphingosine and S1P molecules.[1][2][3] This metabolic branching creates a pool of S1P species with varying chain lengths, including the well-studied C18 S1P (d18:1 S1P) and less abundant but functionally important "atypical" variants like d16:1 and d20:1 S1P.[4]
The Structural Basis: A Hydrophobic Binding Pocket
S1P receptors, like other lipid-activated GPCRs, feature a deep, hydrophobic binding pocket formed by several transmembrane (TM) helices, primarily TM3, TM5, TM6, and TM7.[5][6] While the polar, zwitterionic headgroup of S1P anchors itself via electrostatic interactions with charged residues near the extracellular opening of the pocket, the lipid's acyl chain extends deep into this hydrophobic channel.[4][5]
The activation mechanism is directly linked to the interactions between this alkyl tail and the hydrophobic residues lining the pocket.[4][7] The binding of an S1P molecule with a sufficiently long chain induces conformational changes in key residues, particularly within the "transmission switch" region involving TMs 3, 5, and 6.[8] This movement, an outward shift of TM6, is a conserved feature of class A GPCR activation, ultimately leading to the recruitment and activation of intracellular G proteins.[5] Ligands with shorter chains may bind to the receptor but fail to penetrate deep enough into the pocket to effectively trigger this conformational rearrangement, thus acting as partial agonists or failing to activate the receptor at all.[7]
Quantitative Impact on Receptor Activation
Systematic functional analysis of S1P analogs with varying acyl chain lengths reveals a direct correlation between the number of carbon atoms in the tail and the efficacy of receptor activation. A key study by Salomé et al. (2017) demonstrated this principle across multiple S1P receptors. The data shows that ligand efficacy is directly related to alkyl chain length, though this relationship varies between receptor subtypes, likely due to differences in the size and conformation of their respective binding pockets.[4][5][7]
For S1PR1, S1PR2, and S1PR3, a clear trend emerges: increasing the chain length from 14 to 22 carbons generally leads to higher potency (lower EC50) and greater maximal efficacy (Emax). In contrast, S1PR5 shows high efficacy even with shorter chain analogs, suggesting a more accommodating binding pocket. S1PR4 displays a distinct profile, with C18 and C20 analogs showing the highest efficacy.
Table 1: Functional Potency (EC50) and Efficacy (Emax) of S1P Analogs with Varying Chain Lengths
| Ligand (Chain Length) | S1PR1 (EC50, nM) | S1PR1 (Emax, %) | S1PR2 (EC50, nM) | S1PR2 (Emax, %) | S1PR3 (EC50, nM) | S1PR3 (Emax, %) | S1PR4 (EC50, nM) | S1PR4 (Emax, %) | S1PR5 (EC50, nM) | S1PR5 (Emax, %) |
| C14-S1P | 125.1 | 55 | >1000 | 18 | 10.9 | 49 | >1000 | 30 | 1.1 | 93 |
| C16-S1P | 21.0 | 83 | 114.7 | 45 | 1.8 | 70 | 22.3 | 48 | 0.9 | 100 |
| C18-S1P (Natural) | 6.8 | 100 | 14.1 | 100 | 0.7 | 100 | 1.5 | 100 | 0.4 | 100 |
| C20-S1P | 4.9 | 108 | 10.1 | 105 | 0.6 | 110 | 1.3 | 100 | 0.3 | 105 |
| C22-S1P | 4.1 | 115 | 8.9 | 112 | 0.5 | 115 | 12.8 | 65 | 0.3 | 110 |
Data adapted from Salomé et al., Scientific Reports, 2017. Emax is relative to the response of natural C18-S1P.
Key Experimental Methodologies
Determining the binding affinity and functional potency of S1P analogs requires specialized assays. The two most common approaches are competitive radioligand binding assays and functional GTPγS binding assays.
Radioligand Competition Binding Assay
This method directly measures the affinity of a test compound (unlabeled S1P analog) for a receptor by assessing its ability to compete with a radiolabeled ligand (e.g., [³³P]-S1P) for the binding site. The output is typically an IC50 value, which can be converted to an inhibition constant (Ki).
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line (e.g., CHO or HEK293) stably overexpressing a specific human S1P receptor subtype (e.g., S1PR1).
-
Harvest the cells, lyse them via hypotonic buffer and mechanical disruption (e.g., dounce homogenization), and isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 5-10 µg protein/well).
-
Add increasing concentrations of the unlabeled test compound (e.g., C14-S1P, C16-S1P, etc.) in serial dilutions.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled S1P).
-
-
Radioligand Incubation:
-
Add a fixed, low concentration of radiolabeled S1P (e.g., [³³P]-S1P at a concentration near its Kd) to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes but allows unbound radioligand to pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioactivity.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Functional Assay
This assay measures the functional consequence of receptor activation: the binding of GTP to the associated Gα subunit. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G proteins. This provides a direct measure of G protein activation and is used to determine agonist potency (EC50) and efficacy (Emax).
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes overexpressing the S1P receptor of interest as described above.
-
Assay Setup:
-
In a 96-well plate, add cell membranes (10-20 µg protein/well) in assay buffer containing GDP (to ensure G proteins are in their inactive state).
-
Add increasing concentrations of the agonist to be tested (e.g., C14-S1P, C18-S1P).
-
Include control wells for basal binding (no agonist) and non-specific binding.
-
-
Incubation and Reaction Initiation:
-
Pre-incubate the membranes and agonist for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
-
Termination and Measurement:
-
Incubate for 60 minutes at 30°C to allow for [³⁵S]GTPγS binding.
-
Terminate the reaction and measure bound radioactivity using the same filtration and scintillation counting method as the radioligand binding assay.
-
-
Data Analysis:
-
Subtract non-specific binding and plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal response).
-
Conclusion and Implications for Drug Development
The length of the S1P acyl chain is not a minor structural detail but a fundamental modulator of receptor interaction and signaling output. The direct relationship between chain length and agonist efficacy, particularly for S1PR1, S1PR2, and S1PR3, underscores the importance of the deep hydrophobic pocket in receptor activation.[4][7] This understanding provides a clear rationale for the structure-activity relationships observed in synthetic S1P receptor modulators, such as FTY720, which also possess a critical hydrophobic tail.
For drug development professionals, these findings offer a powerful tool for rational design. By systematically modifying the length and character of the hydrophobic moiety of a lead compound, it is possible to fine-tune its efficacy and selectivity profile. A ligand can be optimized to be a full agonist at one receptor subtype while acting as a partial agonist or even an antagonist at another, simply by altering how its tail interacts with the distinct hydrophobic pockets of different receptors. This principle is key to developing next-generation therapeutics with improved efficacy and reduced off-target effects for autoimmune diseases, cancer, and inflammatory disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand chain length drives activation of lipid G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 5. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand chain length drives activation of lipid G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Synthetic Sphingosine-1-Phosphate (S1P) Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of synthetic sphingosine-1-phosphate (S1P) analogs, a class of molecules with significant therapeutic potential as modulators of S1P receptors. Understanding these properties is critical for the rational design, optimization, and formulation of novel S1P-targeted therapeutics. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological and experimental pathways.
Introduction to S1P and its Synthetic Analogs
Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that regulates a wide array of physiological processes, including lymphocyte trafficking, endothelial barrier function, and heart rate, by activating a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅. Synthetic S1P analogs are designed to modulate these receptors with improved pharmacokinetic and pharmacodynamic profiles compared to the endogenous ligand. The development of fingolimod, the first approved oral therapy for multiple sclerosis, has spurred the discovery of a new generation of S1P receptor modulators with enhanced selectivity and safety profiles.
The physicochemical properties of these analogs, such as lipophilicity, acidity/basicity (pKa), and aqueous solubility, are paramount as they directly influence their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interaction with the target receptors.
Physicochemical Properties of Selected Synthetic S1P Analogs
The following tables summarize available quantitative physicochemical data for several well-characterized synthetic S1P receptor modulators. It is important to note that much of the publicly available data for a broad range of synthetic analogs is computational (e.g., XLogP3) rather than experimental.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Computed) | Reported Aqueous Solubility |
| Fingolimod (FTY720) | C₁₉H₃₃NO₂ | 307.5 | 4.2 | Very poorly soluble in water; Soluble in DMSO and ethanol[1] |
| Siponimod (BAF312) | C₂₉H₃₅F₃N₂O₃ | 516.6 | 4.8 | Sparingly soluble in aqueous buffers; Soluble in DMSO, ethanol, and dimethyl formamide[2][3] |
| Ozanimod (RPC-1063) | C₂₃H₂₄N₄O₃ | 404.5 | Not available | Freely soluble in water (as HCl salt)[4] |
| Ponesimod (ACT-128800) | C₂₃H₂₅ClN₂O₄S | 461.0 | Not available | Soluble in DMSO[5] |
| Amiselimod (MT-1303) | C₂₅H₂₉F₃N₂O₄ | 494.5 | Not available | Data not readily available |
| GSK2018682 | C₂₄H₂₁ClN₄O₄ | 480.9 | Not available | Data not readily available[6] |
Note: XLogP3 is a computationally predicted octanol/water partition coefficient and serves as an estimate of lipophilicity.
S1P Receptor Signaling Pathways
S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The specific G protein coupling determines the cellular response. The following diagram illustrates the primary signaling pathways activated by S1P receptors.
Caption: S1P receptor signaling pathways.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for understanding the drug-like qualities of synthetic S1P analogs. The following sections detail generalized protocols for measuring lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.
Workflow for LogP Determination
Caption: Shake-flask method workflow for LogP.
Detailed Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.
-
Sample Preparation: Accurately weigh the synthetic S1P analog and dissolve it in the water-saturated n-octanol to a known concentration. The concentration should be below the solubility limit in both phases.
-
Partitioning: Add a precise volume of the octanol solution of the compound to an equal volume of the octanol-saturated water in a glass flask.
-
Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours). For amphiphilic molecules, gentle rotation may be preferred to minimize emulsion formation.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the S1P analog in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a molecule at a given pH. Potentiometric titration is a common and accurate method for pKa determination[7][8][9].
Detailed Methodology:
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthetic S1P analog in a suitable solvent (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (typically 1-10 mM). The ionic strength of the solution should be kept constant using an inert salt like KCl (e.g., 0.15 M)[8].
-
Titration:
-
For an acidic S1P analog, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
For a basic S1P analog, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
For zwitterionic compounds, titration may need to be performed from a low pH to a high pH (or vice versa) to determine both the acidic and basic pKa values.
-
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant. The additions should be smaller near the expected equivalence point(s).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For multiprotic species, multiple inflection points will be observed. The first derivative of the titration curve can be used to accurately determine the equivalence point(s). Specialized software can be used for more precise pKa calculation from the titration data.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is a reliable technique for measuring thermodynamic solubility[1][3].
Detailed Methodology:
-
Sample Preparation: Add an excess amount of the solid synthetic S1P analog to a known volume of aqueous buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the dissolved S1P analog in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Result: The measured concentration represents the thermodynamic aqueous solubility of the compound at the specified pH and temperature.
Conclusion
The physicochemical properties of synthetic S1P analogs are fundamental to their development as therapeutic agents. This guide has provided a summary of available data, detailed experimental protocols for key physicochemical parameters, and a visualization of the S1P signaling pathway. A thorough understanding and experimental determination of these properties will continue to be essential for the successful design and development of the next generation of S1P receptor modulators.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. calculated pka values: Topics by Science.gov [science.gov]
- 5. Theoretical and experimental exploration of the lipophilicity of zwitterionic drugs in the 1,2-dichloroethane/water system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of GSK2018682, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
The Cornerstone of Quantitative Lipidomics: A Technical Guide to the Principles and Practices of Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive and quantitative analysis of the entire lipid complement of a biological system, has emerged as an indispensable tool in biomedical research and drug development.[1] Lipids are not merely structural components of cell membranes; they are critical signaling molecules, energy storage depots, and modulators of protein function. Accurate and precise quantification of lipid species is therefore paramount to unraveling their complex roles in health and disease. However, the analytical journey from biological sample to reliable quantitative data is fraught with potential variability introduced during sample preparation, extraction, and instrumental analysis.[1] Internal standards (IS) are the bedrock of robust quantitative lipidomics, serving as essential calibrants to correct for these variations and ensure the integrity and reproducibility of the data.[2][3]
This in-depth technical guide provides a comprehensive overview of the fundamental principles of using internal standards in lipidomics. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret quantitative lipidomics experiments with confidence. We will delve into the types of internal standards, their selection criteria, detailed experimental protocols, and the visualization of key analytical workflows and biological pathways.
The Foundational Role of Internal Standards in Lipidomics
The central tenet of using an internal standard is that it behaves identically to the analyte of interest throughout the entire analytical process.[1] An IS is a compound of known quantity that is added to a sample at the earliest possible stage, ideally before any sample processing or lipid extraction.[1][2] By monitoring the signal of the internal standard relative to the endogenous lipid, any variations, such as sample loss during extraction or fluctuations in mass spectrometer ionization efficiency, can be normalized.[1]
The primary functions of an internal standard in lipidomics are to:
-
Correct for Sample Loss: During multi-step extraction and cleanup procedures, some loss of the analyte is almost inevitable. An internal standard, being chemically similar to the analyte, will be lost at a proportional rate, allowing for accurate correction of the final quantified amount.[1]
-
Compensate for Matrix Effects: The complex biological matrix of a sample can significantly suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[1] A co-eluting internal standard will experience the same matrix effects as the analyte, enabling reliable normalization of the signal.[3]
-
Account for Instrumental Variability: Minor fluctuations in the performance of the liquid chromatography system or mass spectrometer can lead to variations in signal intensity. The use of an internal standard helps to mitigate these effects.
Types of Internal Standards in Lipidomics
The selection of an appropriate internal standard is a critical decision in the design of a quantitative lipidomics experiment.[2] The two most prevalent types of internal standards employed are stable isotope-labeled lipids and odd-chain lipids.[2][3]
Stable Isotope-Labeled Internal Standards
Considered the "gold standard" in quantitative mass spectrometry, stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with a heavier isotope, most commonly deuterium (²H) or carbon-13 (¹³C).[2][4] These standards are chemically and physically almost identical to their endogenous counterparts, ensuring they co-elute during chromatography and experience the same extraction recovery and ionization efficiency.[4] Because they differ in mass, they are readily distinguishable by the mass spectrometer.
Odd-Chain Internal Standards
Odd-chain internal standards are lipids that contain fatty acid chains with an odd number of carbon atoms (e.g., C17:0, C19:0).[3] These are generally absent or present at very low levels in most mammalian systems, which minimizes the risk of interference with endogenous lipids.[3] They are often more cost-effective than stable isotope-labeled standards. However, their chemical and physical properties may not perfectly mimic those of their even-chained endogenous analogs, which can sometimes lead to differences in extraction efficiency and ionization response.[4]
Quantitative Performance Comparison of Internal Standards
The choice between stable isotope-labeled and odd-chain internal standards depends on the specific requirements of the assay, including the desired level of accuracy, the availability of standards, and budget constraints. The following table summarizes the key performance characteristics of each type.
| Performance Metric | Stable Isotope-Labeled Standards (e.g., Deuterated, ¹³C-labeled) | Odd-Chain Lipids | Key Considerations |
| Recovery | High and closely mimics endogenous lipids due to identical chemical properties. | Generally high, but can differ from endogenous even-chain lipids, especially for lipids with very different chain lengths. | The choice of extraction method (e.g., Folch, Bligh & Dyer, Matyash) can influence recovery rates for all lipids.[3] |
| Reproducibility (%CV) | Excellent, typically with low %CV in quality control (QC) samples due to co-elution and identical ionization behavior.[3] | Good, but may show slightly higher variability compared to stable isotope standards. | A robust and consistent analytical platform and standardized sample preparation are crucial for achieving high reproducibility.[3] |
| Linearity (R²) | Excellent, with a wide dynamic range and a linear response across various concentrations. | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids. | It is critical to ensure that the concentration of the internal standard falls within the linear range of the instrument.[3] |
| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[3] | Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte. | The complexity of the sample matrix can significantly impact the extent of matrix effects.[3] |
Experimental Protocols
Detailed and consistently executed experimental protocols are fundamental to generating reliable and reproducible lipidomics data.
Lipid Extraction with Internal Standards: The Bligh and Dyer Method
The Bligh and Dyer method is a widely used liquid-liquid extraction technique for the recovery of a broad range of lipid classes.[5][6]
Materials:
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (dH₂O)
-
Internal standard mixture in a suitable solvent
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: For every 1 mL of aqueous sample (e.g., plasma, cell homogenate), place it in a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture directly to the sample.
-
Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Phase Separation Induction:
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to facilitate phase separation. Two distinct phases will be observed: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower organic (chloroform) phase. Transfer the organic phase to a new clean glass tube. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of isopropanol and acetonitrile).
Quantitative Lipidomics by LC-MS/MS
Instrumentation and Materials:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid[3]
-
Autosampler vials with inserts
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 15-20 minutes. Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[3]
-
Sample Injection: Inject a small volume (e.g., 2-5 µL) of the reconstituted lipid extract onto the column.
-
Chromatographic Separation: Separate the lipids using a gradient elution. A typical gradient might be:
-
Start at a low percentage of mobile phase B (e.g., 15-30%)
-
Gradually increase the percentage of mobile phase B over 15-20 minutes to elute the more non-polar lipids.
-
Include a high organic wash step (e.g., 99% B) to clean the column.
-
Return to the initial conditions and re-equilibrate the column before the next injection.
-
-
Mass Spectrometry Analysis:
-
Acquire data in both positive and negative ionization modes to cover a wider range of lipid classes.
-
Use a data-dependent or targeted (e.g., Multiple Reaction Monitoring - MRM) acquisition method.
-
For quantification, integrate the peak areas of the endogenous lipids and the corresponding internal standards.
-
-
Data Processing: Calculate the concentration of each analyte by normalizing its peak area to the peak area of the corresponding internal standard.
Visualizing Key Workflows and Pathways
Diagrams are powerful tools for visualizing complex experimental workflows, logical decision-making processes, and intricate biological pathways. The following diagrams are generated using the DOT language for Graphviz.
Caption: A typical experimental workflow for quantitative lipidomics analysis.
Caption: Logical workflow for selecting an appropriate internal standard.
Caption: Simplified overview of the Ceramide and Sphingolipid signaling pathway.
Conclusion
The meticulous use of internal standards is non-negotiable for achieving accurate and reproducible quantitative data in lipidomics. Stable isotope-labeled standards remain the gold standard, offering the highest degree of accuracy by closely mimicking the behavior of endogenous lipids. Odd-chain standards provide a viable and cost-effective alternative, particularly for large-scale studies, provided their performance is carefully validated. By implementing robust and standardized experimental protocols, from sample preparation and extraction to LC-MS analysis, researchers can minimize analytical variability. The principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full quantitative power of lipidomics, ultimately leading to more reliable and impactful scientific discoveries.
References
- 1. aquaculture.ugent.be [aquaculture.ugent.be]
- 2. Lipidomics Pathway Analysis: Unraveling Cellular Lipid Metabolism and Signaling - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tabaslab.com [tabaslab.com]
- 6. biochem.wustl.edu [biochem.wustl.edu]
Methodological & Application
Application Note: Quantification of Sphingosine-1-Phosphate using Sphingosine-1-Phosphate (d17:1) as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and immune responses.[1][2] Accurate quantification of S1P in biological matrices is crucial for understanding its role in disease and for the development of therapeutic agents targeting the S1P signaling pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of sphingolipids.[3][4] Due to the complexity of biological samples and potential for matrix effects, the use of a stable isotope-labeled internal standard is essential for accurate and precise quantification. Sphingosine-1-phosphate (d17:1) is a commonly used internal standard for the analysis of endogenous S1P (d18:1) as its physicochemical properties closely mimic the analyte, ensuring reliable correction for sample loss during preparation and for variations in ionization efficiency.[5][6]
This application note provides a detailed protocol for the quantification of S1P in biological samples using S1P (d17:1) as an internal standard with LC-MS/MS.
Signaling Pathway
The cellular levels of S1P are tightly regulated by the balance between its synthesis by sphingosine kinases (SphK1 and SphK2) and its degradation by S1P phosphatases and S1P lyase.[7][8] S1P can act intracellularly or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades that influence various cellular functions.[1][9]
Caption: Sphingosine-1-Phosphate (S1P) Signaling Pathway.
Experimental Workflow
The general workflow for the quantification of S1P involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General Experimental Workflow for S1P Quantification.
Protocols
Materials and Reagents
-
Sphingosine-1-phosphate (d18:1) standard (Avanti Polar Lipids or equivalent)
-
Sphingosine-1-phosphate (d17:1) internal standard (Avanti Polar Lipids or equivalent)[6]
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Bovine Serum Albumin (BSA) for preparation of calibration standards
-
Biological matrix (e.g., plasma, serum, cell lysates)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of S1P (d18:1) and S1P (d17:1) in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of S1P (d18:1) by serial dilution of the stock solution with methanol.
-
Internal Standard Working Solution: Prepare a working solution of S1P (d17:1) at a suitable concentration (e.g., 25 ng/mL) in methanol.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.[10]
-
Thaw biological samples on ice.
-
To 20 µL of sample, standard, or quality control (QC), add 200 µL of the internal standard working solution (S1P (d17:1) in methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 1-5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
Table 1: Example Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 10 | 90 |
| 3.0 | 10 | 90 |
| 3.1 | 90 | 10 |
| 5.0 | 90 | 10 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions for S1P (d18:1) and S1P (d17:1) should be optimized.
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| S1P (d18:1) | 380.3 | 264.3 | Optimized |
| S1P (d17:1) | 366.3 | 250.3 | Optimized |
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.
Quantitative Data Summary
The use of S1P (d17:1) as an internal standard allows for the generation of accurate and precise quantitative data. The method should be validated according to regulatory guidelines.
Table 3: Summary of Method Performance Characteristics
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [10][11] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL | [12] |
| Intra- and Inter-day Precision (%RSD) | < 15% | [11][12] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% | [11] |
| Recovery | 85 - 115% | [11] |
| Matrix Effect | Minimal and compensated by IS | [11] |
Conclusion
The LC-MS/MS method utilizing Sphingosine-1-phosphate (d17:1) as an internal standard provides a robust, sensitive, and specific approach for the quantification of S1P in various biological matrices. This method is well-suited for both basic research and clinical applications, enabling a deeper understanding of the role of S1P in health and disease. Proper method validation is crucial to ensure the reliability of the generated data.
References
- 1. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sphingosine-1-Phosphate (S1P) in Human Plasma using LC-MS/MS with S1P (d17:1) as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and vascular barrier function.[1][2][3] Its quantification in plasma is essential for understanding its role in various diseases and for the development of therapeutic agents targeting the S1P signaling pathway.[4] This application note details a robust and sensitive method for the quantification of S1P in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Sphingosine-1-phosphate (d17:1), for accurate and precise quantification.[5] This method is highly suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
S1P is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[1][4] It plays a pivotal role in regulating the trafficking of lymphocytes from lymphoid organs, making it a key target in autoimmune diseases.[1] In blood, S1P is primarily associated with high-density lipoprotein (HDL) bound to apolipoprotein M (ApoM) and albumin.[6] Accurate measurement of plasma S1P levels is crucial for elucidating its biological functions and for monitoring the efficacy of S1P-modulating therapies.
LC-MS/MS has become the preferred method for S1P quantification due to its high selectivity and sensitivity.[6][7] The use of an appropriate internal standard is critical to correct for variations in sample extraction and instrument response. S1P (d17:1), a synthetic sphingolipid, serves as an excellent internal standard for the quantification of endogenous S1P (d18:1) in plasma and tissue samples.[5]
S1P Signaling Pathway
The S1P signaling pathway is initiated by the phosphorylation of sphingosine to S1P by sphingosine kinases (SphK1 and SphK2). S1P can then act intracellularly or be transported out of the cell to activate its receptors on the cell surface. This activation triggers downstream signaling cascades involving G-proteins, which in turn regulate various cellular processes such as cell proliferation, migration, and survival.[1][8]
Figure 1: Simplified S1P signaling pathway.
Experimental Workflow
The analytical workflow for the quantification of S1P in plasma consists of three main steps: sample preparation, LC separation, and MS/MS detection.
Figure 2: Experimental workflow for plasma S1P quantification.
Protocol
Materials and Reagents
-
Human plasma collected in EDTA tubes
-
Sphingosine-1-phosphate (d18:1) standard (S1P)
-
Sphingosine-1-phosphate (d17:1) internal standard (IS)[5]
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
4% (w/v) Bovine Serum Albumin (BSA) in water
Equipment
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
-
Microcentrifuge
-
Vortex mixer
-
Autosampler vials
Standard and Internal Standard Preparation
-
S1P Stock Solution (1 mM): Dissolve S1P in methanol.[6]
-
Calibration Standards: Prepare a series of calibration standards by diluting the S1P stock solution in 4% BSA to achieve final concentrations ranging from 0.01 µM to 2 µM.[6][9]
-
Internal Standard Working Solution (30 nM): Dissolve S1P (d17:1) in methanol.[9]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (in methanol).
-
Vortex vigorously for 30 seconds to precipitate proteins.[10]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 100 x 3.0 mm, 3 µm)[11] |
| Mobile Phase A | Water with 0.1% Formic Acid[11] |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 40°C[11] |
| Injection Volume | 10 µL |
| Gradient | A suitable gradient to separate S1P from other plasma components. |
Tandem Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| Ion Spray Voltage | 4500 V[12] |
| Temperature | 450°C[12] |
| MRM Transitions | S1P: m/z 380.4 → 264.4[13] S1P (d17:1): m/z 366.4 → 250.2[13] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms[13] |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the LC-MS/MS method for S1P quantification.
| Parameter | Result |
| Linearity Range | 0.05 - 2 µM[9] |
| Correlation Coefficient (r²) | > 0.99[13] |
| Lower Limit of Quantification (LLOQ) | 0.05 µM[9] |
| Intra-day Precision (%CV) | < 10%[13] |
| Inter-day Precision (%CV) | < 15%[10] |
| Accuracy | 85 - 115%[13] |
| Recovery | 80 - 98%[13] |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Sphingosine-1-phosphate in human plasma. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard, S1P (d17:1), ensures high accuracy, precision, and throughput. This method is a valuable tool for researchers and scientists in academic and industrial settings who are investigating the role of S1P in health and disease.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 13. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Using S1P (d17:1) in Lipid Extraction for Sphingolipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of cellular processes, including cell proliferation, migration, survival, and immune trafficking. Accurate quantification of S1P and other related sphingolipids in biological matrices is paramount for understanding their roles in health and disease. Sphingosine-1-phosphate (d17:1) is a synthetic, odd-chain sphingolipid analog that is widely used as an internal standard for the quantification of endogenous sphingolipids by mass spectrometry (MS).[1] Its structural similarity to endogenous sphingolipids ensures that it mimics their behavior during extraction and ionization, while its unique mass allows for its differentiation and accurate quantification.
The selection of an appropriate lipid extraction protocol is a critical step that significantly influences the recovery of sphingolipids and the accuracy of subsequent analyses. This document provides detailed protocols for the use of S1P (d17:1) as an internal standard in various lipid extraction methods compatible with LC-MS/MS analysis.
Key Considerations for Accurate Quantification:
-
Internal Standard Spiking: S1P (d17:1) should be added to the sample at the very beginning of the extraction procedure to account for lipid loss during all subsequent steps.
-
Extraction Method Selection: The choice of extraction method depends on the specific sphingolipid species of interest and the sample matrix. Single-phase extraction methods are often favored for polar sphingolipids like S1P, as they tend to offer better recovery compared to traditional biphasic methods.
-
pH of Extraction Solvent: Acidification of the extraction solvent can improve the recovery of phosphorylated sphingolipids like S1P.
-
Minimizing Contamination: Use high-purity solvents and glass vials to avoid contamination from plastics and other sources that can interfere with MS analysis.
S1P Signaling Pathway
The following diagram illustrates the major signaling pathways activated by Sphingosine-1-Phosphate (S1P). S1P is synthesized from sphingosine by sphingosine kinases (SphK1 and SphK2) and can be secreted out of the cell. Extracellular S1P binds to a family of five G protein-coupled receptors (S1PR1-5), leading to the activation of various downstream signaling cascades that regulate diverse cellular functions.
References
Application Note: Quantitative Analysis of Sphingolipids Featuring S1P (d17:1) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure and signaling.[1][2][3] Sphingosine-1-phosphate (S1P), a key signaling sphingolipid, is involved in a myriad of cellular processes, including cell growth, migration, and survival.[2][4][5] The dysregulation of S1P signaling is implicated in various diseases, making the accurate quantification of S1P and other sphingolipids essential for both basic research and therapeutic development.[6][7] This application note provides a detailed protocol for the quantitative analysis of sphingolipids, with a special focus on the use of Sphingosine-1-phosphate (d17:1) as an internal standard, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
S1P (d17:1) is a synthetic analog of the endogenous S1P (d18:1) and is commonly used as an internal standard for quantitative analysis due to its similar chemical properties and distinct mass.[8] The use of a stable isotope-labeled or odd-chain internal standard like S1P (d17:1) is critical for correcting for variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[7]
S1P Signaling Pathway
Sphingosine-1-phosphate exerts its biological effects primarily by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[4][5] This interaction initiates downstream signaling cascades that regulate diverse physiological and pathological processes. The canonical S1P signaling pathway begins with the phosphorylation of sphingosine to S1P by sphingosine kinases (SphK1 and SphK2).[9] S1P can then be exported out of the cell to act on its receptors in an autocrine or paracrine manner.[5][6] Signaling through S1P receptors can activate various downstream effectors, including PI3K, Akt, Rac, and PLC, influencing cell fate and function.[2]
References
- 1. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Lipidomics: Normalization Using S1P (d17:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of cellular processes, including proliferation, migration, inflammation, and angiogenesis.[1][2] Its dysregulation is implicated in various pathologies such as cancer, autoimmune diseases, and cardiovascular conditions.[3][4] Consequently, the accurate quantification of S1P and related sphingolipids in biological matrices is of paramount importance for both basic research and clinical drug development.
Targeted lipidomics employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the precise measurement of specific lipid species.[5] A key challenge in LC-MS/MS-based quantification is overcoming variability introduced during sample preparation and analysis, including extraction efficiency and matrix-induced ion suppression or enhancement.[6] The use of a stable isotope-labeled or odd-chain internal standard that closely mimics the physicochemical behavior of the analyte is essential for reliable normalization.
Sphingosine-1-phosphate (d17:1) is a synthetic analog of the most common endogenous S1P (d18:1) and serves as an excellent internal standard for its quantification.[7][8] Its structural similarity ensures co-extraction and similar ionization behavior, while its distinct mass allows for its differentiation from the endogenous analyte by the mass spectrometer. These application notes provide detailed protocols for the use of S1P (d17:1) as an internal standard for the accurate and precise quantification of S1P in various biological samples.
Key Principles of Normalization with S1P (d17:1)
The fundamental principle behind using S1P (d17:1) as an internal standard is to add a known amount to each sample prior to any processing steps.[4] This "spike-in" standard experiences the same experimental variations as the endogenous S1P (d18:1). By calculating the ratio of the endogenous analyte's signal to the internal standard's signal, variations are normalized, leading to accurate quantification.
Advantages of using S1P (d17:1):
-
Structural Similarity: As a close structural analog, it behaves similarly to endogenous S1P during extraction and chromatography.
-
Distinct Mass: Its unique mass-to-charge ratio (m/z) allows for unambiguous detection alongside the target analyte.
-
Commercially Available: High-purity S1P (d17:1) is readily available from various chemical suppliers.[8]
S1P Signaling Pathway
The following diagram illustrates the central role of S1P in cellular signaling. S1P is generated from sphingosine through the action of sphingosine kinases (SphK1 and SphK2) and can be degraded by S1P phosphatases or S1P lyase.[9][10] Extracellular S1P binds to a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate diverse cellular functions.[11][12]
Experimental Workflow for Targeted Lipidomics
A typical workflow for the targeted quantification of S1P using S1P (d17:1) as an internal standard is depicted below. The process involves sample preparation, including the addition of the internal standard and lipid extraction, followed by LC-MS/MS analysis and data processing.
Protocols
Protocol 1: S1P Quantification in Human Plasma/Serum
This protocol details a common method for extracting S1P from plasma or serum samples using protein precipitation.
Materials:
-
Human plasma or serum samples
-
S1P (d17:1) internal standard stock solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade), ice-cold
-
Chloroform (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Add a specific volume of the S1P (d17:1) internal standard stock solution to achieve a final concentration within the linear range of the assay (e.g., 25 ng/mL).[13]
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold methanol to precipitate proteins.[13]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for analysis.
Protocol 2: S1P Quantification in Cultured Cells
This protocol outlines a method for extracting S1P from adherent cultured cells.
Materials:
-
Cultured cells (e.g., in a 6-well plate)
-
Phosphate-buffered saline (PBS), ice-cold
-
S1P (d17:1) internal standard stock solution in methanol
-
Methanol (LC-MS grade), ice-cold
-
Chloroform (LC-MS grade)
-
Deionized water
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >3,000 x g
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold methanol containing the S1P (d17:1) internal standard to each well.
-
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
-
Add 250 µL of chloroform and vortex vigorously for 1 minute.
-
Add 200 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Data Presentation
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of S1P using S1P (d17:1) as an internal standard. These values may vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Parameters for S1P and S1P (d17:1) Analysis
| Parameter | S1P (d18:1) | S1P (d17:1) (Internal Standard) | Reference |
| Precursor Ion (m/z) | 380.4 | 366.4 | [14][15] |
| Product Ion (m/z) | 264.4 | 250.2 | [14][15] |
| Collision Energy (eV) | 22 | 23 | [14] |
| Declustering Potential (V) | 74 | 74 | [14] |
Table 2: Typical Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range (S1P) | 25 - 600 ng/mL | [14] |
| Correlation Coefficient (r²) | > 0.999 | [14][15] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [14] |
| Intra- and Inter-day Precision (%RSD) | < 10% | [14][15] |
| Accuracy (%Recovery) | 80 - 98% | [14] |
| Matrix Effect (%RSD) | < 6% | [14] |
Table 3: Comparison of Internal Standards for S1P Quantification
| Internal Standard | Co-elution with S1P (d18:1) | Potential Issues | Reference |
| S1P (d17:1) | Close elution, but may not perfectly co-elute depending on chromatography. | Potential for differential matrix effects if not co-eluting. | [15] |
| Deuterated S1P (e.g., d7-S1P) | Co-elutes with S1P (d18:1). | Considered the "gold standard" due to identical chromatography. | [15] |
| ¹³C-labeled S1P | Co-elutes with S1P (d18:1). | Similar to deuterated standards, provides excellent normalization. |
Conclusion
The use of S1P (d17:1) as an internal standard provides a robust and reliable method for the normalization of targeted lipidomics data, enabling the accurate quantification of endogenous S1P in a variety of biological matrices. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories. Careful optimization of sample preparation and LC-MS/MS parameters is crucial for achieving high-quality, reproducible results. The choice of internal standard, while S1P (d17:1) is highly effective, should also consider the availability and suitability of stable isotope-labeled alternatives for specific applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Sphingosine Kinase Assay using S1P (d17:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine kinases (SphKs), existing in two isoforms, SphK1 and SphK2, are pivotal enzymes in cellular regulation.[1] They catalyze the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a myriad of cellular processes, including cell growth, proliferation, survival, migration, and inflammation.[2][3][4] The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial for cell fate.[4][5] Dysregulation of SphK activity has been implicated in numerous diseases, including cancer, inflammatory disorders, and fibrosis, making these enzymes attractive therapeutic targets.[3][4]
These application notes provide a detailed protocol for a quantitative assay of sphingosine kinase activity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the quantification of the enzymatic product, S1P (d18:1), by employing a synthetic C17 analog, S1P (d17:1), as an internal standard.[6][7]
Signaling Pathway
Sphingosine kinase is a central node in the sphingolipid metabolic pathway. It converts sphingosine, derived from the breakdown of ceramide, into S1P.[2][4][5] S1P can then act intracellularly or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that influence cellular function.[1][2][4]
Caption: Sphingosine Kinase Signaling Pathway.
Experimental Workflow
The quantitative assay for sphingosine kinase activity involves several key steps, from sample preparation to data analysis. The general workflow includes incubating the enzyme source with the substrate and cofactors, followed by lipid extraction, and subsequent quantification of the product using LC-MS/MS.
Caption: Quantitative SphK Assay Workflow.
Detailed Experimental Protocol
This protocol is designed for measuring SphK activity in cell lysates but can be adapted for purified enzymes.
Materials and Reagents:
-
Enzyme Source: Cell lysates or purified SphK1/SphK2.
-
Substrate: D-erythro-sphingosine.
-
Internal Standard: Sphingosine-1-phosphate (d17:1).[6]
-
Cofactor: Adenosine triphosphate (ATP).
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Extraction Solvents: Chloroform, Methanol, Hydrochloric Acid (HCl).
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Procedure:
-
Preparation of Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (e.g., 20-50 µg of protein).
-
D-erythro-sphingosine (final concentration, e.g., 50 µM).
-
Reaction Buffer to a final volume of 90 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration, e.g., 1 mM).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 20 µL of 1N HCl.
-
Add a known amount of the internal standard, S1P (d17:1) (e.g., 10 pmol).
-
Perform a Bligh-Dyer extraction by adding 800 µL of chloroform:methanol:HCl (100:200:1, v/v/v).[8]
-
Vortex thoroughly and then add 250 µL of chloroform and 250 µL of 2M KCl.
-
Vortex again and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 reverse-phase column.
-
Detect and quantify S1P (d18:1) and the internal standard S1P (d17:1) using multiple reaction monitoring (MRM) mode. The specific precursor and product ion pairs will depend on the instrument but are well-established for these lipids.[9][10][11][12]
-
Data Analysis and Quantification:
-
Generate a standard curve using known concentrations of S1P (d18:1) and a fixed concentration of the internal standard S1P (d17:1).
-
Calculate the ratio of the peak area of S1P (d18:1) to the peak area of S1P (d17:1) for each sample and standard.
-
Determine the concentration of S1P (d18:1) in the samples by interpolating from the standard curve.
-
Express SphK activity as the amount of S1P produced per unit of time per amount of protein (e.g., pmol/min/mg protein).
Data Presentation
Quantitative data from the assay should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Standard Curve for S1P (d18:1) Quantification
| S1P (d18:1) Concentration (nM) | S1P (d17:1) Concentration (nM) | Peak Area Ratio (d18:1/d17:1) |
| 0 | 10 | 0.00 |
| 1 | 10 | 0.12 |
| 5 | 10 | 0.58 |
| 10 | 10 | 1.15 |
| 25 | 10 | 2.85 |
| 50 | 10 | 5.70 |
| 100 | 10 | 11.20 |
Table 2: Example of Sphingosine Kinase Activity Data
| Sample ID | Protein Conc. (mg/mL) | Reaction Time (min) | S1P (d18:1) Produced (pmol) | SphK Activity (pmol/min/mg) |
| Control | 0.5 | 30 | 15.2 | 1.01 |
| Inhibitor A (1 µM) | 0.5 | 30 | 7.8 | 0.52 |
| Inhibitor B (1 µM) | 0.5 | 30 | 3.1 | 0.21 |
| Activator X (10 µM) | 0.5 | 30 | 28.5 | 1.90 |
Conclusion
The described LC-MS/MS-based assay provides a robust and sensitive method for the quantitative analysis of sphingosine kinase activity. The use of the stable isotope-labeled internal standard, S1P (d17:1), ensures high accuracy and reproducibility. This protocol is a valuable tool for researchers in academia and the pharmaceutical industry for studying the role of SphK in health and disease and for the screening and characterization of novel SphK inhibitors.
References
- 1. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 3. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanisms of Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]
- 9. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: The Use of Synthetic Sphingolipid Standards in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that have emerged as critical regulators of fundamental cellular processes, including proliferation, apoptosis, and senescence. In the context of cancer, the metabolism of sphingolipids is often dysregulated, contributing to tumor progression, metastasis, and resistance to therapy.[1][2] The dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is a key determinant of cell fate.[2] Synthetic sphingolipid standards, including stable isotope-labeled and biologically active analogs, are indispensable tools for elucidating the complex roles of these lipids in cancer biology and for the development of novel therapeutic strategies.
These application notes provide detailed protocols and data for the utilization of synthetic sphingolipid standards in cancer research, with a focus on quantitative analysis and the evaluation of cellular responses to sphingolipid modulation.
Key Applications of Synthetic Sphingolipid Standards in Cancer Research
-
Accurate Quantification: Stable isotope-labeled internal standards (e.g., C17-sphingosine, ¹³C-labeled ceramides) are the gold standard for precise quantification of endogenous sphingolipid species by mass spectrometry. This allows for the accurate determination of changes in the sphingolipid profile of cancer cells and tissues.
-
Metabolic Flux Analysis: Isotope-labeled precursors (e.g., ¹³C-palmitate, ¹⁵N-serine) can be used to trace the dynamic turnover and metabolic flux within sphingolipid pathways in cancer cells.
-
Elucidation of Signaling Pathways: Cell-permeable synthetic analogs, such as C6-ceramide, are widely used to mimic the accumulation of endogenous ceramides and to dissect their downstream signaling pathways leading to apoptosis or cell cycle arrest.[3]
-
Drug Discovery and Development: Synthetic sphingolipid analogs are being developed as potential anti-cancer agents.[4][5] Standardized protocols are essential for evaluating their efficacy and mechanism of action.
Quantitative Data Presentation
The following tables summarize quantitative data on sphingolipid levels in common breast cancer cell lines and the cytotoxic effects of a synthetic ceramide analog.
Table 1: Endogenous Sphingolipid Levels in Breast Cancer Cell Lines
| Sphingolipid | MCF-7 (pmol/10⁶ cells) | MDA-MB-231 (pmol/10⁶ cells) | Reference |
| Phyto-Ceramide | 6.0 ± 1.4 | 1.4 ± 0.3 | [6] |
| Phyto-Hexosylceramide | 0.21 ± 0.04 | 0.06 ± 0.02 | [6] |
| Phyto-Sphingomyelin | 17.6 ± 1.9 | 0.6 ± 0.1 | [6] |
Table 2: Comparative Glycosphingolipid Content in Breast Cancer Cell Lines
| Glycosphingolipid | MCF-7 | MDA-MB-231 | Reference |
| Neutral Glycolipids | Higher | Lower | [2] |
| Gangliosides | Lower | Higher (4-fold) | [2] |
| GM3 Ganglioside | Low | High (18-fold) | [2] |
Table 3: IC50 Values of a Synthetic Ceramide Analog in Cancer Cell Lines
| Compound | Cell Line | Tissue | IC50 (µM) | Reference |
| STP-B | KU-19-19 | Bladder | 0.044 | [7] |
| STP-B | MCF7 | Breast | 0.035 | [7] |
| STP-B | MDA-MB-453 | Breast | 0.025 | [7] |
| STP-B | Caco-2 | Colon | 0.25 | [7] |
| STP-B | A-172 | CNS | 2.234 | [7] |
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism in Cancer
The metabolism of sphingolipids is a complex network of interconnected pathways. Ceramide sits at the central hub of this network and can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin, or the salvage pathway.[4] The fate of ceramide is a critical determinant of cellular outcomes in cancer.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Sphingolipid-Based Cancer Therapeutics in the Personalized Medicine Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for Creating a Standard Curve with Sphingosine-1-phosphate (d17:1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that regulates a wide array of cellular processes, including cell growth, survival, migration, and differentiation.[1][2] It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1][3][4] Given its central role in physiology and pathophysiology, accurate quantification of S1P in biological samples is paramount for research in areas such as inflammation, cancer, and neurodegenerative diseases.[4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the specific and sensitive quantification of sphingolipids.[6][7] This method often employs stable isotope-labeled or odd-chain internal standards to correct for sample extraction efficiency and instrument variability.[8] Sphingosine-1-phosphate (d17:1) is a commonly used synthetic sphingolipid that serves as an excellent internal standard for the quantification of the endogenous S1P (d18:1) due to its similar chemical properties and distinct mass.[9]
These application notes provide a detailed protocol for creating a standard curve using S1P (d17:1). This is a fundamental procedure for establishing a quantitative assay, ensuring accuracy, precision, and linearity over a defined concentration range. The protocols outlined below are intended for researchers utilizing LC-MS/MS for sphingolipid analysis.
Sphingosine-1-Phosphate Signaling Pathway
Sphingosine-1-phosphate is generated from sphingosine through the action of sphingosine kinases (SphK1 and SphK2).[4] Once synthesized, S1P can be exported out of the cell and bind to its receptors (S1P1-5) on the cell surface, initiating downstream signaling cascades.[3] These signaling pathways are crucial for various physiological processes, including immune cell trafficking, vascular development, and maintenance of endothelial barrier function.[1][3][4]
Caption: Overview of the Sphingosine-1-phosphate (S1P) signaling pathway.
Experimental Protocols
This section details the methodology for preparing S1P (d17:1) standards and generating a standard curve using LC-MS/MS.
Materials and Reagents
-
Sphingosine-1-phosphate (d17:1) (e.g., Avanti Polar Lipids, Cayman Chemical)[9][10]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA) (fatty acid-free)
-
Microcentrifuge tubes
-
Autosampler vials with inserts
Preparation of Stock and Working Solutions
-
S1P (d17:1) Stock Solution (1 mg/mL):
-
S1P (d17:1) Working Solution (e.g., 10 µM):
-
Prepare an intermediate stock solution by diluting the 1 mg/mL stock in methanol.
-
From the intermediate stock, prepare a working solution of 10 µM in methanol or a suitable solvent compatible with your LC-MS/MS mobile phase.
-
Store working solutions at -20°C and prepare fresh as needed to avoid degradation.
-
Preparation of Standard Curve Samples
-
Matrix Selection: For absolute quantification, it is crucial to prepare the standard curve in a matrix that closely mimics the biological samples to be analyzed. A common surrogate matrix is PBS containing 4% fatty acid-free BSA.
-
Serial Dilutions:
-
Perform serial dilutions of the S1P (d17:1) working solution into the chosen matrix to generate a series of calibration standards.
-
A typical concentration range for an S1P standard curve is 25-600 ng/mL.[11][13] However, the optimal range may vary depending on the sensitivity of the instrument and the expected concentrations in biological samples.
-
Ensure to include a blank sample (matrix only) to assess background signal.
-
Sample Preparation for LC-MS/MS Analysis
-
Lipid Extraction:
-
To 100 µL of each standard curve point, add an internal standard if quantifying another analyte. For the purpose of creating a standard curve for S1P (d17:1), an internal standard is not strictly necessary but is good practice for quality control.
-
Add 300 µL of 18.5% HCl.[14]
-
Add 1 mL of methanol and 2 mL of chloroform.[14]
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 1,900 x g for 5 minutes to separate the phases.[14]
-
Carefully transfer the lower organic phase (chloroform) to a new tube.
-
Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC method (e.g., 80% methanol).
-
Vortex and transfer to an autosampler vial with an insert for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Methanol with 0.1% formic acid.[11]
-
Flow Rate: 500 µL/min.[11]
-
Gradient: A suitable gradient should be optimized to ensure good separation of S1P (d17:1) from other potential interferences.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for S1P (d17:1): m/z 366.4 → 250.2.[11]
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for your specific instrument.
-
Data Presentation and Analysis
The data obtained from the LC-MS/MS analysis of the standard curve samples should be processed to generate a calibration curve. This involves plotting the peak area of S1P (d17:1) against its corresponding concentration.
Standard Curve Data Table
| Standard Point | Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| Blank | 0 | 0 |
| 1 | 25 | 15,000 |
| 2 | 50 | 32,000 |
| 3 | 100 | 65,000 |
| 4 | 200 | 130,000 |
| 5 | 400 | 258,000 |
| 6 | 600 | 385,000 |
Data Analysis
-
Linear Regression: Perform a linear regression analysis on the standard curve data.
-
Correlation Coefficient (r²): The correlation coefficient should be greater than 0.99 to indicate a good linear fit.[11][13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD (signal-to-noise ratio of 3:1) and LOQ (signal-to-noise ratio of 10:1) to define the sensitivity of the assay.[15] The lower limit of quantification (LLOQ) for S1P is often reported to be around 25 ng/mL.[11][13]
-
Quantification of Unknowns: Once the standard curve is established and validated, the concentration of S1P (d17:1) in unknown samples can be determined by interpolating their peak areas from the linear regression equation.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for creating a standard curve with S1P (d17:1).
Caption: Workflow for generating a standard curve for S1P (d17:1) quantification.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 15. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
"improving S1P quantification with S1P (d17:1) standard"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the quantification of Sphingosine-1-Phosphate (S1P) using the S1P (d17:1) internal standard.
Frequently Asked Questions (FAQs)
Q1: What is S1P (d17:1) and why is it a recommended internal standard?
A1: S1P (d17:1) is a synthetic, non-endogenous analog of Sphingosine-1-Phosphate.[1] It is recommended as an internal standard (IS) for quantifying the common endogenous S1P (d18:1) via mass spectrometry.[1][2] The key benefit of using an internal standard is to account for the loss of analyte during sample preparation and to correct for variability in instrument response (matrix effects).[3][4] Because S1P (d17:1) has a very similar chemical structure and physicochemical properties to the endogenous S1P, it behaves almost identically during extraction and ionization. However, its different molecular weight allows it to be distinguished from the analyte by the mass spectrometer, ensuring accurate quantification.
Q2: What is the preferred analytical method for S1P quantification?
A2: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice for S1P quantification.[3][4][5] This technique offers high sensitivity and superior specificity compared to other methods, allowing for the accurate measurement of low-abundance species like S1P in complex biological matrices.[3][4][5][6] Detection is typically performed on a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and quantitative performance.[3][4][7]
Q3: What are the key differences when analyzing S1P in plasma versus serum?
A3: The primary difference lies in the contribution of platelets. Platelets store significant amounts of S1P and release it during the coagulation process that forms serum.[8] Consequently, S1P concentrations in serum are typically double those found in platelet-poor plasma.[8] For studies where the circulating, physiologically active S1P is of interest, plasma is the preferred matrix. It is crucial to handle blood samples carefully to prevent platelet activation and hemolysis, as red blood cells are a major source of plasma S1P.[8]
Q4: How should I prepare and store stock solutions of S1P and S1P (d17:1)?
A4: S1P and S1P (d17:1) stock solutions are typically prepared at a concentration of 1 mg/mL or 1 mM in a solvent like methanol.[5][8] For S1P, which can be challenging to dissolve, a mixture of dimethyl sulfoxide (DMSO) and concentrated hydrochloric acid (100:2, v/v) can be used.[5] All stock solutions should be stored at -20°C or -80°C to ensure stability.[5][8] Working solutions and calibration standards are then prepared by diluting the stock solution in a suitable matrix, such as 4% bovine serum albumin (BSA) in water or a methanol/water mixture.[5][6][8]
S1P Signaling and Quantification Workflow
Caption: Simplified S1P signaling pathway.
Caption: General experimental workflow for S1P quantification.
Troubleshooting Guide
Problem: High variability between sample replicates.
-
Possible Cause 1: Inconsistent Extraction Efficiency. The extraction process may not be uniform across all samples. This can be due to insufficient vortexing, inconsistent solvent volumes, or phase separation issues.
-
Solution: Ensure the internal standard, S1P (d17:1), is added to every sample before extraction begins.[4] This is critical as the IS corrects for variability during sample workup. Use a consistent, validated protocol with precise pipetting and fixed times for vortexing and centrifugation steps.[9]
-
Possible Cause 2: Matrix Effects. Components in the biological sample (salts, proteins, other lipids) can co-elute with S1P and suppress or enhance its ionization in the MS source, leading to inconsistent measurements.[5][10]
-
Solution: Assess the matrix effect by comparing the slope of a calibration curve made in pure solvent to one made in an extracted blank matrix spiked with the standards.[5] If a significant matrix effect is present, consider further sample cleanup, changing the chromatographic gradient to better separate S1P from interfering compounds, or simply ensuring the calibration standards are prepared in a matrix as similar as possible to the samples.[8]
Problem: Poor peak shape (broad or tailing peaks).
-
Possible Cause: Zwitterionic Nature of S1P. S1P contains both a positively charged amine group and a negatively charged phosphate group, which can cause it to interact undesirably with the column and result in poor chromatography.[7]
-
Solution: Ensure the mobile phase is sufficiently acidified (e.g., with 0.1% formic acid) to promote protonation and a more uniform charge state.[5] Use a high-quality reversed-phase column (C18 is common) and ensure it has not degraded.[3][5] Some methods have successfully used dephosphorylation with hydrogen fluoride (HF) to analyze the sphingosine backbone, which results in sharper peaks, though this adds a step to the sample preparation.[7]
Problem: Low signal intensity or poor sensitivity.
-
Possible Cause 1: Inefficient Extraction/Recovery. S1P may not be efficiently extracted from the sample matrix, leading to low amounts being injected into the LC-MS/MS system.
-
Solution: Optimize the extraction protocol. A common method involves an acidified chloroform/methanol extraction.[3][4][9] Perform recovery experiments by comparing the signal of S1P spiked into the matrix before extraction versus after extraction to calculate the percentage of recovery.[5][8] Recovery should ideally be high and consistent.
-
Possible Cause 2: Ion Suppression. As mentioned above, matrix effects can severely reduce the signal intensity of the analyte.
-
Solution: An ion suppression test can be performed by infusing a constant stream of S1P post-column while injecting an extracted blank sample pre-column.[8] A dip in the S1P signal at its retention time indicates suppression.[8] Improving chromatographic separation or using a more effective sample cleanup can mitigate this.
-
Possible Cause 3: Suboptimal MS Parameters. The mass spectrometer settings may not be optimized for S1P detection.
-
Solution: Optimize source-dependent parameters such as ion spray voltage, source temperature, and gas flows to maximize the signal for both S1P and the S1P (d17:1) standard.[9][11] Also, optimize the collision energy for the specific MRM transitions to ensure maximum fragmentation and signal intensity.[11]
Problem: Sample carryover (signal detected in blank injections).
-
Possible Cause: S1P is a known "sticky" compound that can adhere to surfaces in the autosampler and LC system, leading to its appearance in subsequent blank injections.[4][8]
-
Solution: This is a common issue that must be addressed.[4][8] Implement a rigorous needle and injector wash protocol between samples. The wash solution should be strong enough to remove residual S1P (e.g., a high percentage of methanol). Optimizing the LC system and wash steps can reduce carryover to less than 0.1%.[8]
Caption: Troubleshooting logic for low S1P signal intensity.
Experimental Protocols & Data
Example Experimental Protocol: S1P Extraction from Plasma
This protocol is a generalized example based on common methodologies.[9][12]
-
Preparation: Aliquot 10-50 µL of plasma into a glass centrifuge vial.[9][11][12]
-
Internal Standard Spiking: Add 10 µL of the S1P (d17:1) internal standard working solution (e.g., 10 µM in methanol) to each sample, calibrator, and quality control (QC).[9][12]
-
Acidification: Add 300 µL of 18.5% HCl.[9]
-
Protein Precipitation & Lipid Extraction: Add 1 mL of methanol followed by 2 mL of chloroform.[9]
-
Mixing: Vortex the mixture vigorously for 10 minutes at maximum speed to ensure thorough mixing and protein precipitation.[9]
-
Phase Separation: Centrifuge the samples at 1,900 x g for 3-5 minutes.[9] Two distinct phases (upper aqueous/methanol and lower chloroform) will form.
-
Collection: Carefully transfer the lower chloroform phase, which contains the lipids, to a new clean glass tube.[9][12]
-
Re-extraction: Add another 2 mL of chloroform to the remaining aqueous phase, vortex and centrifuge again, and combine the second chloroform phase with the first.[9][12]
-
Drying: Evaporate the pooled chloroform to complete dryness under a stream of nitrogen or in a vacuum rotator (e.g., at 60°C for 45 min).[12]
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80% methanol / 20% chloroform or a similar LC-compatible solvent) for analysis.[3][4]
Quantitative Data Summary
The following tables summarize typical validation parameters and mass spectrometry settings for LC-MS/MS based S1P quantification.
Table 1: Example LC-MS/MS Method Validation Parameters for S1P Quantification
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity Range | 25 - 600 ng/mL | [5] |
| 0.05 - 2.0 µM | [6] | |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [5] |
| 0.05 µM | [6] | |
| Intra- & Inter-day Precision (CV%) | < 15% | [5][13] |
| Accuracy | 80% - 98% | [5] |
| 100 ± 5.9% | [6] |
| Recovery | 80% - 111% |[5][8] |
Table 2: Typical Mass Spectrometry Parameters for S1P and S1P (d17:1)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| S1P (d18:1) | 380.3 | 264.3 | [M+H]+ precursor; Product ion corresponds to the sphingoid base after loss of H3PO4. |
| S1P (d17:1) (IS) | 366.3 | 250.3 | [M+H]+ precursor; Product ion corresponds to the sphingoid base after loss of H3PO4. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 13. researchgate.net [researchgate.net]
"troubleshooting matrix effects in S1P mass spectrometry"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in Sphingosine-1-Phosphate (S1P) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact S1P analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as S1P, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1][2] In biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects in LC-MS/MS analysis.[3]
Q2: I am observing poor signal intensity and high variability in my S1P measurements. Could this be due to matrix effects?
A2: Yes, poor signal intensity and high variability are classic signs of significant matrix effects, particularly ion suppression.[4] When components of the biological matrix co-elute with S1P, they can compete for ionization in the mass spectrometer's source, leading to a reduced signal for your analyte of interest.[2] This can result in decreased sensitivity and poor reproducibility of your measurements.
Q3: How can I confirm that matrix effects are the cause of my issues?
A3: A common method to assess matrix effects is the post-column infusion experiment.[5] In this setup, a constant flow of S1P standard is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant S1P signal as the blank matrix components elute indicates regions of ion suppression or enhancement, respectively.[5] Another approach is the post-extraction spike method, where the response of an analyte in a standard solution is compared to its response when spiked into a blank matrix extract at the same concentration.[1]
Troubleshooting Guides
Issue 1: Low S1P Signal and Poor Sensitivity
This is often caused by ion suppression from co-eluting matrix components, especially phospholipids in plasma and serum samples.
Effective sample preparation is the most critical step to reduce matrix effects.[2][3] The goal is to remove interfering substances while efficiently recovering S1P.
-
Recommended Action: Switch to a more rigorous sample preparation technique. While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids.[6] Consider the following alternatives:
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. Adjusting the pH of the aqueous matrix can improve the extraction efficiency of S1P while leaving some interferences behind.[3]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences.[6]
-
Phospholipid Depletion: Use specialized sample preparation products designed to specifically remove phospholipids, which are a primary source of matrix effects in biological fluids.
-
A stable isotope-labeled internal standard (SIL-IS), such as S1P-d7 or [¹³C₂D₂]S1P, is crucial for accurate quantification.[2][7][8]
-
Recommended Action: Spike all samples, standards, and quality controls with a SIL-IS for S1P at the very beginning of the sample preparation process.[9] The SIL-IS co-elutes with the native S1P and experiences similar matrix effects.[10] By using the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression or enhancement can be effectively compensated for.[2]
Issue 2: Poor Chromatographic Peak Shape and Resolution
Poor peak shape (e.g., broadening, tailing) can be caused by the polar nature of the phosphate group in S1P and can lead to co-elution with matrix components.[11]
Optimizing the liquid chromatography method is key to separating S1P from interfering compounds.
-
Recommended Action:
-
Column Choice: For reversed-phase chromatography, a C18 column is commonly used.[12][13] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for polar molecules like S1P and may provide different selectivity to separate it from matrix components.[10][14]
-
Mobile Phase Optimization: The pH of the mobile phase can influence the retention and peak shape of S1P. The addition of modifiers like formic acid and ammonium formate is common.[12][13]
-
Gradient Adjustment: Modify the gradient elution profile to increase the separation between S1P and the regions where matrix effects are observed (as determined by post-column infusion).[5]
-
In some cases, the phosphate group is chemically removed to improve chromatographic behavior.
-
Recommended Action: An advanced technique involves the dephosphorylation of S1P to sphingosine using agents like hydrogen fluoride (HF).[11] The resulting sphingosine is less polar and exhibits better peak shape on reversed-phase columns.[11] This method requires careful optimization and validation.
Experimental Protocols
Protocol 1: S1P Extraction from Plasma using LLE
This protocol is a general guideline for a butanol-based liquid-liquid extraction.
-
To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., [¹³C₂D₂]S1P).
-
Add 250 µL of butanol and vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for S1P Analysis
These are starting parameters that should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in 50:50 acetonitrile:water.[12][13]
-
Mobile Phase B: 0.02% formic acid and 2 mM ammonium formate in 10:88:2 acetonitrile:isopropanol:water.[12][13]
-
Flow Rate: 0.4 mL/min.[15]
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These should be determined by infusing pure S1P and the internal standard to find the optimal precursor and product ions. For S1P, a common precursor ion is m/z 380.3.[16]
-
Quantitative Data Summary
| Extraction Method Comparison | Analyte | Mean Recovery (%) | Reference |
| Butanolic Extraction | Sphingolipids | 60-70% | [10] |
| Single-Phase (Butanol) | Sphingosine-1-Phosphate | ~80% | [13] |
| Two-Phase (MTBE) | Sphingosine-1-Phosphate | ~60% | [13] |
This table summarizes reported recovery rates for different extraction methods. Actual recoveries may vary based on specific laboratory conditions and protocols.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in S1P analysis.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of LC-MS/MS for S1P (d17:1)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Sphingosine-1-Phosphate (S1P) (d17:1).
Frequently Asked Questions (FAQs)
???+ question "What is S1P (d17:1) and why is it used in LC-MS/MS analysis?"
???+ question "What are the typical MRM transitions for S1P (d17:1)?"
???+ question "What type of LC column is recommended for S1P analysis?"
???+ question "What are the most common sample preparation techniques for S1P analysis?"
Troubleshooting Guide
Issue: Low or No Signal Intensity
Q: I am not seeing any signal, or the signal for S1P (d17:1) is very low. What should I check?
A: Low signal intensity is a common issue that can stem from the mass spectrometer, the liquid chromatograph, or the sample itself. Follow these steps to diagnose the problem:
-
Mass Spectrometer Health:
-
Infuse Standard: Directly infuse a solution of S1P (d17:1) into the mass spectrometer to confirm the instrument is detecting the analyte and that the MRM transitions and collision energies are set correctly.[1] This isolates the MS from the LC system.
-
Source Contamination: Check the ion source for contamination. Involatile salts or matrix components can accumulate and suppress the signal.[1] Clean the source as per the manufacturer's instructions.
-
Tuning: Ensure the mass spectrometer is properly tuned and calibrated. An autotune followed by a manual tune on your specific analyte can optimize the signal.[1]
-
-
Chromatography Issues:
-
Mobile Phase: Verify the composition and pH of your mobile phases. Incorrectly prepared or degraded mobile phases can drastically affect retention and ionization. Ensure you are using volatile additives like formic acid or ammonium formate.[1]
-
Column Integrity: The column may be clogged or degraded. Try flushing the column or replacing it with a new one. A benchmarking method with a known compound can help determine if the system is working correctly.[1]
-
-
Sample Preparation Problems:
-
Extraction Recovery: Your sample preparation method may have poor recovery. Assess the extraction efficiency by comparing the peak area of an analyte spiked into the matrix before extraction versus one spiked after extraction.[2] The recovery of S1P has been reported to be in the range of 80-98%.[2]
-
Analyte Stability: S1P can be unstable under certain conditions. Ensure proper storage of samples (typically at -80°C) and standards.[3] S1P has been found to be unstable when spiked in pure methanol but stable in albumin-containing solutions or methanol extracts of plasma.[3]
-
Pipetting/Dilution Errors: Double-check all dilutions and the concentration of your stock and working solutions.
-
Issue: Poor Peak Shape
Q: My S1P (d17:1) peak is tailing, fronting, or is very broad. How can I improve it?
A: Poor peak shape is often a chromatographic issue, sometimes related to the physicochemical properties of S1P itself.
-
Zwitterionic Nature: S1P contains both a primary amine and a phosphate group, making it zwitterionic. This can lead to interactions with the column stationary phase, causing peak tailing.[4]
-
Solution: Adding an acid like 0.1% formic acid to the mobile phase can help to protonate the molecule, leading to more consistent interactions and sharper peaks.[4]
-
-
Column Issues:
-
Contamination: Buildup of matrix components on the column can create active sites that cause peak tailing.
-
Solution: Use a guard column and ensure adequate sample cleanup.[5] Flushing the column or replacing it may be necessary.
-
-
Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion and fronting.
-
Solution: Ensure your final sample solvent is as close as possible in composition and strength to the initial mobile phase.
-
Issue: High Background or Interferences
Q: I'm observing high background noise or peaks that interfere with my analyte.
A: This is almost always related to sample cleanliness or mobile phase contamination.
-
Insufficient Sample Cleanup: Biological samples contain many lipids and other molecules that can cause high background or have similar fragmentation patterns.[5]
-
Solution: Improve your sample preparation. If using protein precipitation, consider switching to a more selective technique like LLE or SPE to better remove interfering compounds like phospholipids.[5]
-
-
Mobile Phase Contamination: Using non-volatile buffers (e.g., phosphate) will rapidly contaminate the ion source.[1] Impurities in solvents can also contribute to background noise.
-
Solution: Always use high-purity, LC-MS grade solvents and volatile additives (e.g., ammonium formate, formic acid).[1] Prepare fresh mobile phases regularly.
-
-
Carryover: S1P can be "sticky" and adsorb to surfaces in the autosampler and LC system, leading to carryover in subsequent blank injections.
-
Solution: Optimize the autosampler wash procedure. Use a strong wash solvent (e.g., with a high percentage of organic solvent and acid) and increase the wash volume and duration.
-
Quantitative Data Summary
Table 1: Example MRM Parameters for S1P Analogs
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Common Use | Reference |
| S1P (d18:1) | 380.4 | 264.4 | Analyte | [2] |
| S1P (d17:1) | 366.4 | 250.2 | Internal Standard | [2] |
| C17-Sphingosine* | 286.3 | 268.2 | IS (after dephosphorylation) | [4] |
Note: This method involves a chemical derivatization (dephosphorylation) step before LC-MS analysis.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 2.5 µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol | [4] |
| Flow Rate | 0.3 - 0.5 mL/min | - |
| Column Temp | 40 °C | [4] |
| Injection Vol | 5 µL | [3] |
| Gradient | Typical starting conditions: 50-60% B, increasing to >95% B | - |
Experimental Protocols
Protocol 1: Sample Preparation via Methanol Precipitation
This protocol is adapted from a validated method for S1P quantification in plasma/serum.[3]
-
Thaw Samples: Thaw plasma/serum samples and internal standard (S1P d17:1) working solution on ice.
-
Prepare Precipitation Solution: Prepare a solution of cold methanol containing the S1P (d17:1) internal standard at a known concentration (e.g., 20 nM).
-
Sample Aliquot: In a microcentrifuge tube, add 10 µL of plasma or serum sample.
-
Dilution (Optional but Recommended): Dilute the sample with 55 µL of Tris-buffered saline (TBS, pH 7.5).[3]
-
Precipitation: Add 200 µL of the cold methanol/internal standard solution to the sample.
-
Vortex: Vortex the tube at maximum speed for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 17,000 x g) for 2-5 minutes to pellet the precipitated proteins.[3]
-
Transfer Supernatant: Carefully transfer ~150 µL of the clear supernatant to a clean autosampler vial or well plate. Avoid disturbing the protein pellet.
-
Inject: Inject 5 µL of the supernatant for LC-MS/MS analysis.[3]
S1P Signaling Pathway
Sphingosine-1-phosphate is a critical signaling molecule that exerts its effects primarily by binding to a family of five G protein-coupled receptors (GPCRs), named S1P₁ to S1P₅.[6][7] The binding of S1P to these receptors initiates various downstream signaling cascades that regulate crucial cellular processes like cell proliferation, migration, survival, and differentiation.[6][8] The specific cellular response depends on which receptor subtypes are expressed and which G proteins they couple to (e.g., Gᵢ, Gᵩ, G₁₂/₁₃).[7] This pathway is a therapeutic target in diseases like multiple sclerosis and is implicated in tissue fibrosis.[8][9]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 9. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing degradation of S1P (d17:1) stock solutions"
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Sphingosine-1-phosphate (d17:1) stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your S1P (d17:1) reagents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for S1P (d17:1) powder and stock solutions?
A1: Proper storage is critical to maintain the stability of S1P (d17:1). For the solid powder form, storage at -20°C is recommended for long-term stability, potentially for up to four years. Once dissolved, the stability of the stock solution depends on the storage temperature. It is advised to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is the best solvent to use for preparing S1P (d17:1) stock solutions?
A2: S1P has limited solubility in many common organic solvents. A mixture of methanol and water (e.g., 95:5 v/v) is often used to create an initial suspension. Gentle heating (up to 65°C) and sonication can aid in this process. For aqueous solutions used in cell-based assays, it is common practice to first dissolve S1P in methanol, evaporate the solvent to create a thin film, and then resuspend it in a solution containing fatty acid-free Bovine Serum Albumin (BSA), which helps to stabilize the lipid.
Q3: My S1P (d17:1) stock solution appears cloudy. Is this normal?
A3: Yes, a slight haze or cloudiness in a methanol/water suspension of S1P is normal. The key is to achieve a uniform suspension before aliquoting.
Q4: Can I store my S1P (d17:1) stock solution in plastic tubes?
A4: It is strongly recommended to use glass vials with Teflon-lined caps for storing S1P stock solutions, especially when dissolved in organic solvents. Plastic or polymer-based containers can leach impurities into the solvent, potentially affecting your experiments.
Q5: How many times can I freeze and thaw my S1P (d17:1) stock solution?
A5: To minimize degradation, it is best to avoid repeated freeze-thaw cycles. We recommend preparing single-use aliquots of your stock solution. If you must re-use a stock, limit the number of freeze-thaw cycles to a minimum.[1]
Troubleshooting Guide
Problem: I am observing inconsistent or reduced biological activity in my experiments using my S1P (d17:1) stock solution.
This issue often points to the degradation of the S1P (d17:1) stock. The troubleshooting workflow below can help you identify the potential cause.
Troubleshooting S1P (d17:1) Stock Degradation
-
Potential Cause 1: Improper Storage Temperature.
-
Solution: Ensure that your stock solutions are stored at the recommended temperatures. For short-term storage (up to 1 month), -20°C is adequate. For longer-term storage (up to 6 months), -80°C is required.[1]
-
-
Potential Cause 2: Repeated Freeze-Thaw Cycles.
-
Solution: Prepare single-use aliquots from a freshly made stock solution to avoid the degradation associated with repeated temperature cycling.[1]
-
-
Potential Cause 3: Inappropriate Solvent.
-
Solution: S1P can be unstable in pure methanol. For aqueous applications, ensure S1P is complexed with a carrier protein like fatty acid-free BSA. Avoid storing S1P in acidic (pH < 4.0) or basic (pH > 9.0) buffers, as these conditions can cause decomposition.
-
-
Potential Cause 4: Oxidation.
-
Solution: Like other lipids with unsaturated bonds, S1P (d17:1) is susceptible to oxidation. To minimize this, overlay your stock solution with an inert gas like nitrogen or argon before sealing and freezing. Store in amber glass vials to protect from light.
-
-
Confirmation of Degradation:
-
Solution: The most definitive way to confirm degradation is to analyze your stock solution using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A detailed protocol is provided below. The appearance of new peaks or a decrease in the area of the parent S1P (d17:1) peak are indicators of degradation.
-
Data Presentation: Stability of S1P (d17:1) Stock Solutions
While comprehensive quantitative data on the degradation rates of S1P (d17:1) in various organic solvents is limited, the following table summarizes the recommended storage conditions to ensure stability.
| Solvent/Form | Storage Temperature | Recommended Maximum Storage Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 4 years | Keep tightly sealed in a desiccator to prevent moisture absorption. |
| In Methanol | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Overlay with inert gas. S1P may be unstable in pure methanol over time. |
| In Methanol | -80°C | 6 months | Preferred method for longer-term storage in solvent. Aliquot and overlay with inert gas. |
| Aqueous with BSA | -20°C | ≤ 3 months | Prepare fresh if possible. Ensure BSA is fatty acid-free. |
Experimental Protocols
Protocol 1: Preparation of S1P (d17:1) Stock Solution
This protocol describes the preparation of a 1 mM stock solution in methanol and a subsequent 125 µM working solution with BSA.
Materials:
-
S1P (d17:1) powder
-
Methanol (HPLC grade)
-
Purified water
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Glass vials with Teflon-lined caps
-
Nitrogen or Argon gas
-
Sonicator water bath
-
Heater block or water bath
Procedure:
-
Methanol Stock Preparation (1 mM): a. Allow the S1P (d17:1) powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of S1P (d17:1) and transfer it to a glass vial. c. Add methanol to achieve a concentration of 1 mM (Molecular Weight of S1P (d17:1) is 365.45 g/mol ). d. Warm the mixture to 50-65°C and sonicate in a water bath until the S1P is uniformly suspended. The solution may appear slightly hazy. e. Flush the vial with nitrogen or argon, cap tightly, and cool to room temperature.
-
Aqueous-BSA Working Solution Preparation (125 µM): a. Transfer the desired volume of the methanol stock solution to a new glass vial. b. Evaporate the methanol under a gentle stream of nitrogen gas, rotating the vial to create a thin film of the lipid on the wall. c. Prepare a 4 mg/mL solution of fatty acid-free BSA in purified water and warm it to 37°C. d. Add the warm BSA solution to the vial containing the S1P film to achieve a final S1P concentration of 125 µM. e. Incubate the solution at 37°C for 30 minutes, vortexing occasionally to ensure complete dispersion.
-
Storage: a. Dispense the stock solution into single-use aliquots in glass vials. b. Flush each aliquot with nitrogen or argon before sealing. c. Store at -20°C for up to 1 month or -80°C for up to 6 months.
Workflow for preparing S1P (d17:1) stock solution.
Protocol 2: Assessing S1P (d17:1) Integrity by LC-MS/MS
This protocol provides a general method for the quantitative analysis of S1P (d17:1) to check for degradation. An internal standard, such as a deuterated S1P, is recommended for accurate quantification.
Materials:
-
S1P (d17:1) stock solution (sample to be tested)
-
S1P (d17:1) analytical standard (for calibration curve)
-
Internal Standard (e.g., S1P-d7)
-
Methanol, Acetonitrile, Formic Acid, Ammonium Formate (all LC-MS grade)
-
Reversed-phase C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: a. Prepare a calibration curve by serially diluting the S1P (d17:1) analytical standard in methanol to cover the expected concentration range of your stock solution. b. Dilute an aliquot of your S1P (d17:1) stock solution to a concentration within the calibration range. c. To each calibrator and sample, add a fixed amount of the internal standard.
-
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Mobile Phase B: Methanol/Acetonitrile (9:1) with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 30% B, ramp to 100% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example for S1P d17:1):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition:
-
Precursor Ion (Q1): m/z 366.3
-
Product Ion (Q3): m/z 250.3 (corresponding to the sphingoid base fragment after loss of the phosphate group and water)
-
-
-
Data Analysis: a. Integrate the peak areas for the S1P (d17:1) and the internal standard in all samples and calibrators. b. Calculate the peak area ratio (S1P (d17:1) / Internal Standard). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standards. d. Determine the concentration of your stock solution by interpolating its peak area ratio on the calibration curve. e. Compare the measured concentration to the expected concentration. A significant decrease indicates degradation. Analyze the chromatogram for the presence of additional peaks not present in the analytical standard.
Signaling and Degradation Pathways
The biological degradation of S1P is primarily enzymatic. Understanding these pathways provides context for the molecule's inherent chemical liabilities.
Metabolic pathways of S1P synthesis and degradation.
References
Technical Support Center: Addressing Ion Suppression in Sphingolipid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in sphingolipid analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in sphingolipid analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative sphingolipid analysis.[2] Sphingolipids, often analyzed in complex biological matrices like plasma or tissue extracts, are particularly susceptible to ion suppression from endogenous components such as salts, proteins, and glycerophospholipids.[3]
Q2: What are the primary causes of ion suppression in LC-MS-based sphingolipid analysis?
A2: The primary causes of ion suppression include:
-
Matrix Components: Endogenous substances from the biological sample (e.g., salts, phospholipids, cholesterol) can compete with sphingolipids for ionization in the electrospray ionization (ESI) source.[2]
-
Sample Preparation Artifacts: Reagents used during sample preparation, such as non-volatile buffers or contaminants from plasticware, can interfere with ionization.
-
Chromatographic Co-elution: If matrix components are not adequately separated from the sphingolipids of interest during liquid chromatography, they will enter the mass spectrometer at the same time, leading to competition for charge.
-
High Analyte Concentration: At very high concentrations, analytes can saturate the ESI process, leading to a non-linear response and suppression of their own signal.
Q3: How can I detect and quantify ion suppression in my sphingolipid analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a standard solution of the sphingolipid of interest into the LC eluent after the analytical column, while injecting a blank matrix extract. Any dip in the constant signal at the retention time of interfering compounds indicates ion suppression. To quantify the matrix effect, you can compare the peak area of an analyte in a pure solution to the peak area of the same analyte spiked into a matrix extract after the extraction process.
Troubleshooting Guides
Issue 1: Inconsistent or Decreased Signal Intensity for Sphingolipid Analytes
Possible Cause: Ion suppression from matrix components.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation method is critical for removing interfering matrix components. Consider the following options:
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids, a major source of ion suppression in sphingolipid analysis.[4]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning lipids into an organic solvent. Different solvent systems can be optimized for sphingolipid recovery while leaving behind more polar interfering substances.
-
Solid-Phase Extraction (SPE): Provides a more selective cleanup by utilizing a stationary phase to retain either the analytes or the interferences. Different sorbents (e.g., C18, silica) can be used depending on the specific sphingolipids and matrix.[5]
-
-
Optimize Chromatographic Separation: Improving the separation of sphingolipids from co-eluting matrix components can significantly reduce ion suppression.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analytes and interfering peaks.
-
Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., HILIC, phenyl-hexyl) to alter selectivity.[6]
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.
-
-
Utilize Appropriate Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended.[7] These standards co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.[8]
Issue 2: Poor Peak Shape (Tailing or Fronting) for Sphingolipid Peaks
Possible Cause: Secondary interactions with the analytical column, column overload, or inappropriate mobile phase composition.
Troubleshooting Steps:
-
Check for Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Flush the column with a strong solvent or, if necessary, replace it.[9]
-
Optimize Mobile Phase:
-
pH Adjustment: For ionizable sphingolipids, the mobile phase pH can affect peak shape. Ensure the pH is appropriate for the analytes' pKa.
-
Additive Concentration: The concentration of additives like formic acid or ammonium formate can impact peak shape and ionization efficiency. Experiment with different concentrations to find the optimal balance.[10]
-
-
Reduce Injection Volume/Concentration: Injecting too much sample can overload the column, leading to peak fronting. Dilute the sample or reduce the injection volume.
-
Evaluate Column Choice: Ensure the column stationary phase is suitable for sphingolipid analysis. Highly deactivated columns can help reduce peak tailing caused by interactions with residual silanols.
Issue 3: Unstable or Shifting Retention Times
Possible Cause: Issues with the LC system, column degradation, or changes in mobile phase composition.
Troubleshooting Steps:
-
System Check:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts, especially in gradient elution.
-
Mobile Phase Preparation: Prepare fresh mobile phases regularly and ensure accurate composition. Small variations in solvent ratios or additive concentrations can affect retention times.
-
Column Temperature: Use a column oven to maintain a stable column temperature, as temperature fluctuations can cause retention time drift.
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is crucial for minimizing ion suppression. The following table summarizes a comparison of fortified recoveries for different sphingolipid classes using various extraction methods from whole blood.
| Sphingolipid Class | Butanol Single Phase Recovery (%) | MTBE Two-Phase Recovery (%) | MTBE Single Phase Recovery (%) |
| Ceramides | 85-95 | 80-90 | 80-90 |
| Ceramide-1-P | ~90 | ~85 | ~85 |
| Sphingomyelins | 90-100 | 85-95 | 85-95 |
| Hexosyl-Ceramides | 90-100 | 85-95 | 85-95 |
| Sphingosine | ~80 | <10 | <20 |
| Sphinganine | ~80 | <10 | <20 |
| Sphingosine-1-P | ~70 | <10 | ~40 |
| Sphinganine-1-P | ~70 | <10 | ~50 |
Data compiled from a study on whole blood sphingolipidome analysis. The single-phase butanol extraction method demonstrated good recoveries for a broad range of sphingolipids.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Sphingolipids from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: Thaw 50 µL of plasma on ice.
-
Internal Standard Spiking: Add a known amount of an appropriate stable isotope-labeled internal standard mixture to each sample.
-
Extraction:
-
Add 1 mL of a methanol/chloroform (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 250 µL of chloroform and vortex for 1 minute.
-
Add 250 µL of water and vortex for 1 minute.
-
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic phase containing the lipids into a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).
Protocol 2: Solid-Phase Extraction (SPE) for Sphingolipid Cleanup
This protocol provides a general procedure for using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.
-
-
Sample Loading: Load the reconstituted lipid extract (from LLE or another extraction method) onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar interferences.
-
-
Elution: Elute the sphingolipids with 3 mL of a more non-polar solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Baseline Separation of S1P Isoforms in HPLC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the challenging analysis of Sphingosine-1-Phosphate (S1P) isoforms by High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve robust and reliable baseline separation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving baseline separation of S1P isoforms?
The primary challenge in the HPLC separation of S1P isoforms lies in the physicochemical properties of the S1P molecule itself. S1P is a zwitterionic lipid with a polar phosphate head group and a nonpolar hydrocarbon chain. This dual nature leads to several analytical difficulties:
-
Peak Broadening and Tailing: The polar phosphate group can interact with the silica backbone of reversed-phase columns, leading to poor peak shape, including broadening and tailing. This is a common issue that can significantly impact resolution and sensitivity.[1]
-
Co-elution of Isoforms: S1P isoforms, such as d18:1, d18:2, d16:1, and d17:1, are structurally very similar, often differing only by the length of the carbon chain or the degree of unsaturation. This makes achieving baseline separation a significant challenge, as they have very similar retention times on standard C18 columns.
-
Low Abundance: Some S1P isoforms are present in biological samples at very low concentrations, making their detection and quantification difficult, especially if peak shape is poor.
Q2: Which HPLC column is best for separating S1P isoforms: C18 or C8?
The choice between a C18 and a C8 column depends on the specific requirements of your analysis, such as the complexity of the sample and the desired analysis time.
-
C18 Columns: These columns have longer carbon chains (18 carbons) and are therefore more hydrophobic. This increased hydrophobicity leads to stronger retention of nonpolar molecules like S1P. C18 columns generally offer higher resolution for complex mixtures of lipids and are the most commonly used for S1P analysis.[2][3][4][5] However, the strong interaction can sometimes lead to longer analysis times.
-
C8 Columns: With shorter carbon chains (8 carbons), C8 columns are less hydrophobic than C18 columns. This results in shorter retention times and can be advantageous for faster analyses.[2][3][4] For separating structurally similar S1P isoforms, a C8 column might provide different selectivity compared to a C18, potentially improving the resolution of specific isoform pairs. However, the resolving power for a complex mixture of isoforms might be lower than with a C18 column.
Recommendation: Start with a high-quality, end-capped C18 column. If you face challenges with co-elution of specific isoforms, a C8 column can be a valuable alternative to explore for different selectivity. For phosphorylated compounds like S1P, specialized columns, such as those with charged surface technology, can also help to minimize peak tailing.[1]
Q3: How does the mobile phase composition affect the separation of S1P isoforms?
The mobile phase composition is a critical factor in achieving baseline separation. For reversed-phase chromatography of S1P isoforms, a gradient elution is typically employed, starting with a higher aqueous composition and increasing the organic solvent concentration over time.
-
Organic Solvents: Acetonitrile and methanol are the most common organic solvents used. Acetonitrile generally provides lower backpressure and can offer different selectivity compared to methanol.
-
Mobile Phase Additives: Additives are crucial for controlling the ionization state of S1P and minimizing undesirable interactions with the stationary phase.
-
Formic Acid: Adding a low concentration of formic acid (e.g., 0.1%) to the mobile phase protonates the phosphate group of S1P, reducing its negative charge and minimizing peak tailing.[6]
-
Ammonium Formate/Acetate: These buffers help to control the pH and can improve peak shape and reproducibility.[2] Formate buffers are generally preferred for LC-MS applications due to their volatility.
-
A typical mobile phase combination would be:
-
Mobile Phase A: Water with 0.1% formic acid and/or a low concentration of ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid and/or a low concentration of ammonium formate.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Broadening or Tailing)
| Possible Cause | Solution |
| Secondary Interactions with Column | The polar phosphate group of S1P can interact with residual silanols on the silica surface of the column, leading to peak tailing. |
| * Use a high-quality, end-capped column: Modern columns are designed to minimize exposed silanols. | |
| * Add an acidic modifier to the mobile phase: Incorporate 0.1% formic acid into both mobile phase A and B to suppress the ionization of the phosphate group.[6] | |
| * Consider a specialized column: Columns with charged surface technology or metal-free columns can significantly reduce peak tailing for phosphorylated analytes. | |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. |
| * Reduce the injection volume or sample concentration: Perform a dilution series to determine the optimal sample load for your column. | |
| Extra-column Volume | Excessive tubing length or dead volume in the system can cause peak broadening. |
| * Use tubing with a smaller internal diameter and minimize its length. | |
| * Ensure all fittings are properly connected to avoid dead volumes. |
Problem 2: Co-elution or Poor Resolution of S1P Isoforms
| Possible Cause | Solution |
| Insufficient Chromatographic Selectivity | The stationary phase and mobile phase are not providing enough differential retention for the isoforms. |
| * Optimize the gradient: A shallower gradient can increase the separation time and improve resolution. | |
| * Change the organic solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. | |
| * Try a different stationary phase: If a C18 column is not providing adequate separation, try a C8 column or a column with a different chemistry (e.g., phenyl-hexyl). | |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and retention of S1P isoforms. |
| * Adjust the pH of the mobile phase: Small adjustments to the pH using formic acid or ammonium formate can sometimes improve selectivity. | |
| Temperature Fluctuations | Inconsistent column temperature can lead to shifts in retention time and poor reproducibility. |
| * Use a column oven: Maintaining a constant and optimized temperature can improve the efficiency and reproducibility of the separation. |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for S1P Isoform Analysis
This protocol provides a general framework for the analysis of S1P isoforms using a C18 column coupled with tandem mass spectrometry.
1. Sample Preparation (from Plasma)
- To 100 µL of plasma, add an internal standard (e.g., S1P-d17:1).
- Precipitate proteins by adding 400 µL of cold methanol.
- Vortex for 1 minute and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
2. HPLC Conditions
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient:
- 0-2 min: 60% B
- 2-10 min: 60-95% B
- 10-12 min: 95% B
- 12-12.1 min: 95-60% B
- 12.1-15 min: 60% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- S1P (d18:1): m/z 380.3 -> 264.3
- S1P (d18:2): m/z 378.3 -> 262.3
- S1P (d16:1): m/z 352.3 -> 236.3
- S1P-d17:1 (Internal Standard): m/z 366.3 -> 250.3
Quantitative Data Summary
The following table provides an example of expected retention times for major S1P isoforms under the conditions described in Protocol 1. Actual retention times may vary depending on the specific HPLC system and column used.
| S1P Isoform | Expected Retention Time (min) |
| S1P (d18:2) | 8.5 |
| S1P (d18:1) | 9.2 |
| S1P (d16:1) | 7.8 |
| S1P-d17:1 (IS) | 8.8 |
Visualizations
Caption: S1P signaling pathway overview.
Caption: Experimental workflow for S1P isoform analysis.
References
"best practices for storing and handling S1P (d17:1)"
This guide provides best practices, troubleshooting tips, and frequently asked questions for researchers, scientists, and drug development professionals working with Sphingosine-1-Phosphate (d17:1).
Frequently Asked Questions (FAQs)
Q1: How should I store S1P (d17:1) powder?
For long-term stability, S1P (d17:1) powder should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[2][4]
Q2: What are the recommended storage conditions for S1P (d17:1) in solvent?
Once dissolved in a solvent, the storage recommendations are more stringent to prevent degradation. Aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Q3: My S1P (d17:1) won't dissolve in aqueous buffers. What should I do?
S1P is a lipid and is not readily soluble in aqueous solutions on its own.[5] To achieve solubility for cell-based assays, it should be complexed with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA).[5][6][7] A common method involves dissolving S1P in a solution of phosphate-buffered saline (PBS) containing 4 mg/mL fatty acid-free BSA.[5] For other applications, S1P (d17:1) is soluble in 0.3 M NaOH at a concentration of 4 mg/mL.[2]
Q4: Can I dissolve S1P (d17:1) in organic solvents?
Yes, S1P and related sphingolipids are soluble in organic solvents. For its precursor, sphingosine (d17:1), solubility is reported as miscible in ethanol, ~2 mg/mL in DMSO, and ~10 mg/mL in DMF.[4][8] While specific solubility data for S1P (d17:1) in these solvents is not always provided, a common procedure is to first suspend it in a methanol/water mixture, evaporate the solvent, and then resuspend the lipid film in an aqueous BSA solution for biological experiments.[6]
Q5: I'm seeing inconsistent results in my cell culture experiments. Could my S1P (d17:1) be degrading?
Inconsistent results can be due to S1P degradation. S1P can be dephosphorylated by lipid phosphate phosphatases (LPPs) present at the plasma membrane or degraded by S1P lyase.[9][10] To minimize this:
-
Always use freshly prepared or properly stored aliquots.
-
Avoid repeated freeze-thaw cycles.[1]
-
When preparing BSA-complexed S1P, do not place the solution on ice, as this can cause the lipid to fall out of solution.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Bioactivity | 1. Degradation: S1P has been improperly stored or subjected to multiple freeze-thaw cycles.[1] 2. Poor Solubility: The S1P is not properly complexed with its BSA carrier, leading to low effective concentration.[5] | 1. Use a fresh aliquot stored at -80°C. Prepare new stock solutions if necessary. 2. Follow the detailed protocol for BSA complexation, ensuring adequate sonication and incubation at 37°C to maximize S1P-BSA binding.[5] |
| Precipitate in Solution | 1. Incorrect Solvent: Attempting to dissolve S1P directly in an aqueous buffer without a carrier. 2. Low Temperature: Placing a BSA-complexed S1P solution on ice can cause the lipid to precipitate.[5] | 1. Use the recommended BSA-complexation method for aqueous solutions.[5][6] 2. Maintain the BSA-S1P solution at room temperature or 37°C during the experiment. |
| Inconsistent Analytical Readings (LC-MS/MS) | 1. Sample Handling: S1P levels can be artificially inflated in serum samples due to release from platelets during coagulation.[11] 2. Extraction Method: Certain extraction methods can lead to artificial LPA formation, which might interfere with analysis.[12] | 1. For accurate physiological measurement, use plasma (EDTA) instead of serum. Ensure consistent and standardized blood handling procedures.[11] 2. Use a validated extraction method, such as methanol precipitation or butanol extraction, for accurate quantification.[11][12][13] |
Storage and Handling Summary
| Form | Storage Temperature | Stability | Key Considerations |
| Powder | -20°C | ≥ 4 years[2][4] | Shipped at room temperature but requires cold storage upon receipt.[2] |
| In Solvent | -80°C | 6 months[1] | Recommended for long-term stock solutions. Aliquot to prevent freeze-thaw cycles.[1] |
| -20°C | 1 month[1] | Suitable for short-term working stocks. | |
| BSA Solution | 37°C (for prep) | Use immediately | Maximum storage of prepared BSA solution is three months.[6] Never store the S1P-BSA complex on ice.[5] |
Experimental Protocols
Protocol: Preparation of 125 µM S1P (d17:1)-BSA Stock Solution
This protocol is adapted for preparing a bioactive, aqueous solution of S1P (d17:1) for use in cell culture experiments.[5]
Materials:
-
S1P (d17:1) powder
-
Methanol
-
Phosphate-Buffered Saline (PBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Siliconized 5 mL round-bottom glass tube
-
Positive displacement pipette
-
Nitrogen gas stream
-
Water bath sonicator
-
37°C water bath
Methodology:
-
Aliquot S1P: Weigh the desired amount of S1P (d17:1) powder. To make a stock that can be diluted, first create a suspension in a methanol/water (95:5) mixture at 0.5 mg/mL.[6]
-
Transfer: Using a positive displacement pipette, transfer the desired amount of the methanol suspension to a siliconized glass tube.[5]
-
Evaporate Solvent: Gently evaporate the methanol under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.[5][6] This film can be stored at -20°C for up to one year.[6]
-
Prepare BSA Solution: Prepare a 4 mg/mL solution of fatty acid-free BSA in PBS. Warm it to 37°C.[5][6]
-
Reconstitute S1P: Add the appropriate volume of the warm BSA solution to the lipid film to achieve a final S1P concentration of 125 µM.[5]
-
Solubilize: To ensure the S1P complexes with the BSA, sonicate the tube in a water bath sonicator for 1 minute and vortex.[5]
-
Incubate: Incubate the tube in a 37°C water bath for 30 minutes, vortexing every 5 minutes. The solution should be used promptly for experiments.[5]
Visualizations
S1P Signaling Pathway
S1P is a bioactive lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), known as S1P₁₋₅.[14][15][16] This signaling regulates crucial cellular processes, including migration, differentiation, and survival.[14] For example, S1P₁ couples exclusively to the Gᵢ/₀ family, while S1P₂ can couple to Gᵢ/₀, G₁₂/₁₃, and Gq families, leading to diverse downstream effects.[14]
Caption: Simplified S1P signaling pathway.
Experimental Workflow: S1P-BSA Solution Preparation
The following workflow diagram illustrates the key steps for preparing a soluble, bioactive S1P (d17:1) solution for experimental use.
Caption: Workflow for preparing S1P-BSA solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Shaping the landscape: Metabolic regulation of S1P gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Correcting for Analytical Variability with S1P (d17:1)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Sphingosine-1-Phosphate (d17:1) to correct for analytical variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is S1P (d17:1) and why is it used in analytical experiments?
Sphingosine-1-Phosphate (S1P) (d17:1) is a synthetic, odd-chain sphingolipid.[1] It is structurally similar to the endogenous S1P (d18:1) but contains a C17 fatty acid chain, making it distinguishable by mass spectrometry. Due to this structural similarity and its synthetic nature (not naturally abundant in most biological samples), it is an ideal internal standard for the quantification of endogenous S1P in plasma, serum, tissues, and cell culture samples.[1][2] Its primary role is to account for variability introduced during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of S1P quantification.
Q2: What are the critical storage and handling conditions for S1P (d17:1)?
Proper storage and handling are crucial to maintain the integrity of your S1P (d17:1) internal standard.
-
Storage: S1P (d17:1) is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions, often prepared in solvents like methanol or a DMSO/HCl mixture, should also be stored at -20°C.[3][4]
-
Handling:
-
Avoid repeated freeze-thaw cycles of stock solutions and biological samples, as this can lead to degradation and an increase in S1P levels.[5][6]
-
When preparing dilutions, be aware of potential carryover, especially for a sticky molecule like S1P. It is recommended to change pipette tips for every dilution.
-
S1P (d17:1) is not for human or veterinary use.[1]
-
Q3: What is the recommended sample preparation method when using S1P (d17:1)?
The most common sample preparation method involves protein precipitation with an organic solvent, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4][6] A general workflow is as follows:
-
Spiking: Add a known amount of S1P (d17:1) internal standard to your biological sample (e.g., plasma, serum, tissue homogenate).[2]
-
Protein Precipitation/Extraction: Precipitate proteins and extract lipids using a solvent like methanol or a chloroform/methanol mixture under acidified conditions.[2][4]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the lipids (including your analyte and internal standard) to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the lipid extract in a solution compatible with your LC-MS/MS system.[2]
Troubleshooting Guides
Issue 1: High Variability in S1P Quantification
| Possible Cause | Troubleshooting Step |
| Preanalytical Sample Handling | Ensure standardized procedures for blood collection and plasma/serum separation. Storing whole blood for over 60 minutes at room temperature can increase S1P concentrations by more than 25%.[5][6] Process samples as quickly as possible. |
| Inconsistent Internal Standard Spiking | Verify the concentration of your S1P (d17:1) stock solution. Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte and/or internal standard.[7] S1P (d17:1) helps correct for this, but significant, non-uniform matrix effects can still be an issue.[8] Consider optimizing your sample clean-up procedure (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering matrix components. |
| Instrument Carryover | S1P is known to be "sticky" and can cause carryover between injections, a known problem in S1P quantification.[2][4] Implement rigorous wash steps for the injection needle and port between samples.[4] Injecting blank solvent samples between analytical samples can help assess and mitigate carryover. |
Issue 2: Poor Peak Shape (Broadening or Tailing)
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | The phosphate group on S1P can cause poor peak shape on standard reverse-phase columns.[9] Consider using a different column chemistry (e.g., HILIC) or modifying the mobile phase (e.g., adjusting pH, adding ion-pairing agents). |
| Chemical Properties of S1P | S1P is a zwitterion, which can contribute to peak broadening.[9] Some methods utilize dephosphorylation (e.g., with hydrogen fluoride) to analyze the surrogate, sphingosine, which exhibits better chromatographic behavior.[9] |
| Column Overloading | Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or diluting the sample. |
Issue 3: Low Signal Intensity or Inability to Detect S1P (d17:1)
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z transitions for S1P (d17:1) in your multiple reaction monitoring (MRM) method. Optimize collision energy and other MS parameters for maximum sensitivity. |
| Degradation of Internal Standard | Check the expiration date and storage conditions of your S1P (d17:1) standard. Prepare fresh stock solutions if degradation is suspected. |
| Inefficient Extraction | The chosen extraction solvent may not be optimal for S1P. Ensure the extraction method is validated for sphingolipids. Acidified conditions can improve recovery.[2] |
Data Presentation
Table 1: Typical Parameters for S1P Quantification using LC-MS/MS
| Parameter | Typical Value/Range | Reference |
| Calibration Curve Range | 25 - 600 ng/mL | [3][10] |
| 0.011 - 0.9 µM | [4] | |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [3][10] |
| 0.05 µM | [11] | |
| Intra- and Inter-batch Precision | < 10-15% | [3][10] |
| Accuracy | 80-120% | [3][10] |
| Extraction Recovery | 80-98% | [3][10] |
Table 2: S1P (d17:1) Properties
| Property | Value | Reference |
| Molecular Formula | C17H36NO5P | [1] |
| Formula Weight | 365.5 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1][12] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of S1P (d17:1) Internal Standard Stock Solution
-
Objective: To prepare a concentrated stock solution of the S1P (d17:1) internal standard.
-
Materials:
-
S1P (d17:1) crystalline solid
-
Methanol or Dimethyl sulfoxide (DMSO) with 2% concentrated HCl (v/v)[3]
-
Calibrated analytical balance
-
Volumetric flasks and precision pipettes
-
-
Methodology:
-
Allow the S1P (d17:1) vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a specific amount of the crystalline solid.
-
Dissolve the solid in the chosen solvent (e.g., methanol) to a final concentration of 1 mg/mL.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.[3]
-
Protocol 2: Sample Preparation for S1P Quantification in Plasma
-
Objective: To extract S1P from plasma samples and prepare them for LC-MS/MS analysis.
-
Materials:
-
EDTA plasma samples
-
S1P (d17:1) internal standard working solution
-
Methanol, chilled
-
Tris-buffered saline (TBS)
-
Microcentrifuge tubes
-
Centrifuge capable of 17,000 x g
-
-
Methodology:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, dilute 10 µL of plasma with 55 µL of TBS.[4]
-
Add a known amount of the S1P (d17:1) internal standard working solution to each sample. For example, add to a precipitation solution of methanol containing 20 nM of the internal standard.[4]
-
Add 200 µL of the precipitation solution (methanol containing the internal standard) to the diluted plasma.[4]
-
Vortex vigorously for 30 seconds to precipitate proteins.[4]
-
Centrifuge at 17,000 x g for 2 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer 150 µL of the supernatant to a new tube or a 96-well plate.[4]
-
The sample is now ready for injection into the LC-MS/MS system.
-
Visualizations
Caption: Generalized S1P signaling pathway.
Caption: Experimental workflow for S1P quantification.
Caption: Troubleshooting decision tree for S1P analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. avantiresearch.com [avantiresearch.com]
"common pitfalls in sphingolipid quantification and how to avoid them"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in sphingolipid quantification.
Frequently Asked Questions (FAQs)
Q1: Why are my sphingolipid extraction recoveries inconsistent?
A1: Inconsistent extraction recoveries are a frequent issue stemming from the vast structural diversity of sphingolipids, which range from highly hydrophobic (e.g., ceramides) to water-soluble (e.g., certain gangliosides).[1] No single extraction protocol can uniformly recover all subspecies with high yield.[1] The choice of solvent system and extraction phase significantly impacts which lipids are preferentially recovered.
-
Troubleshooting Tip: Assess recoveries for each sphingolipid subclass using appropriate internal standards.[1] For broad profiling, a two-phase extraction method, such as the Folch or Bligh and Dyer methods, is common. For a more targeted approach, a single-phase extraction might be more suitable.[2][3]
Q2: I suspect matrix effects are impacting my LC-MS/MS data. How can I confirm and mitigate this?
A2: Matrix effects, the suppression or enhancement of ionization by co-eluting molecules, are a major challenge in sphingolipid analysis, particularly in complex matrices like plasma or tissue homogenates.[4]
-
Troubleshooting Tip: To mitigate matrix effects, the co-elution of an appropriate internal standard with the analyte is crucial to compensate for variations in ionization efficiency.[5] Stable isotope-labeled internal standards that have nearly identical physical properties to the analyte are the gold standard.[6][7] If these are unavailable, odd-chain length sphingolipids can be a good alternative.[7][8] Additionally, optimizing chromatographic separation to resolve analytes from interfering matrix components is essential.
Q3: How can I differentiate between isomeric sphingolipids in my samples?
A3: The presence of numerous isomers (e.g., glucosylceramide vs. galactosylceramide) and isobars is a fundamental problem in sphingolipid analysis that cannot be resolved by mass spectrometry alone.[1][9]
-
Troubleshooting Tip: Effective chromatographic separation is mandatory for the accurate quantification of isomeric species.[10] Methods like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase liquid chromatography (RPLC) with optimized gradients can be employed to separate these isomers.[5][11] For complex glycosphingolipids, multiple rounds of fragmentation (MSn) may be necessary to elucidate the structure.[1]
Q4: I am observing unexpected signals in my mass spectra that correspond to simpler sphingolipids. What could be the cause?
A4: This is likely due to in-source fragmentation, where more complex sphingolipids break down into structurally simpler species within the mass spectrometer's ion source.[12][13] For instance, sphingomyelin can fragment into ceramide-1-phosphate, leading to an artifactual signal and overestimation of the latter.[12]
-
Troubleshooting Tip: Optimize the ion source parameters, such as collision energy, to minimize in-source fragmentation.[4] Careful analysis of product ion spectra and comparison with reference standards can help identify fragmentation patterns.[10]
Q5: What is the best approach for choosing internal standards for sphingolipid quantification?
A5: The "one standard per class" strategy is often inadequate due to the structural diversity within sphingolipid classes, which leads to variations in fragmentation and ionization efficiency.[4][9][14]
-
Recommendation: The ideal, though often impractical, approach is to use a stable isotope-labeled internal standard for each individual sphingolipid species being quantified.[6][7] A more common and practical approach is to use a cocktail of internal standards representing different subclasses, often with odd-numbered acyl chains that are not naturally abundant.[7][8][15] It is critical to validate that the chosen internal standard behaves similarly to the analyte during extraction and ionization.
Troubleshooting Guides
Issue 1: Low Signal Intensity for Low-Abundance Sphingolipids (e.g., S1P)
-
Problem: Difficulty in detecting and quantifying low-abundance signaling molecules like sphingosine-1-phosphate (S1P).
-
Possible Causes & Solutions:
-
Inadequate Extraction: Free sphingoid bases and their phosphates can be challenging to extract.[16] A single-phase extraction in a methanol/chloroform mixture may be more effective.[17]
-
Poor Ionization: The chemical nature of free sphingoid bases can make them difficult to ionize efficiently.[16] Derivatization can improve sensitivity for non-phosphorylated species, though optimizing chromatographic conditions can often achieve similar results.[16][17]
-
Matrix Suppression: High-abundance lipids can suppress the signal of low-abundance species.
-
Issue 2: Poor Reproducibility in Quantification Results
-
Problem: High variability in quantitative results across technical or biological replicates.
-
Possible Causes & Solutions:
-
Sample Handling and Stability: Inconsistent sample collection, storage, or freeze-thaw cycles can introduce variability. While some studies suggest sphingolipids are stable through one freeze-thaw cycle, it is best practice to minimize these cycles.[2][3] Ceramide and dihydroceramide levels have been shown to be stable in whole blood and serum for up to 8 hours at room temperature.[18]
-
Solution: Standardize all pre-analytical procedures, from sample collection to extraction.
-
-
Inappropriate Internal Standard Normalization: Using a single internal standard for a broad range of sphingolipids can lead to inaccurate normalization.
-
Solution: Use a panel of internal standards that closely match the physicochemical properties of the analytes in each subclass.[6]
-
-
Carryover: Sphingolipids can adhere to analytical columns and tubing, leading to carryover between injections.
-
Solution: Implement rigorous column washing protocols between sample injections.[13]
-
-
Experimental Protocols
Protocol 1: General Sphingolipid Extraction from Plasma (Two-Phase)
This protocol is a modification of the Folch method and is suitable for the general extraction of a broad range of sphingolipids.
-
Sample Preparation: To 100 µL of plasma, add a cocktail of internal standards.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collection: Carefully collect the lower organic phase, which contains most of the sphingolipids except for some highly polar species like gangliosides that may partition into the upper aqueous phase.[19]
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
Protocol 2: Alkaline Methanolysis for Glycerophospholipid Removal
This procedure is performed after the initial extraction to reduce matrix interference from abundant glycerophospholipids.
-
Reconstitute Extract: Reconstitute the dried lipid extract in 1 mL of chloroform:methanol (2:1, v/v).
-
Base Hydrolysis: Add 500 µL of 1 M methanolic KOH.
-
Incubation: Incubate at 38°C for 2 hours.[17]
-
Neutralization and Extraction: Neutralize the reaction with an appropriate acid and re-extract the sphingolipids as described in Protocol 1.
Quantitative Data Summary
Table 1: Common Internal Standards for Sphingolipid Quantification
| Sphingolipid Class | Common Internal Standard | Rationale for Use |
| Sphingoid Bases | C17 Sphingosine / Sphinganine | Odd-chain length is not naturally abundant, allowing for clear differentiation from endogenous species.[7] |
| Ceramides | C17 Ceramide (d18:1/17:0) | Odd-chain length provides a distinct mass for quantification.[8] |
| Sphingomyelins | C12 Sphingomyelin | Shorter acyl chain length allows for chromatographic separation from most endogenous sphingomyelins. |
| Glucosylceramides | C12 Glucosylceramide | Short-chain version not typically found in biological samples.[8] |
| Sphingoid Base-1-Phosphates | C17 Sphingosine-1-Phosphate | Odd-chain length provides a distinct mass. |
Visualizations
Caption: Experimental workflow for quantitative sphingolipid analysis.
References
- 1. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avantiresearch.com [avantiresearch.com]
- 16. air.unimi.it [air.unimi.it]
- 17. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. caymanchem.com [caymanchem.com]
Validation & Comparative
Validating Sphingosine-1-Phosphate (S1P) Quantification: A Comparative Guide to Methods Utilizing S1P (d17:1)
For researchers, scientists, and professionals in drug development, the accurate quantification of Sphingosine-1-Phosphate (S1P), a critical bioactive signaling lipid, is paramount. Dysregulation of the S1P signaling pathway is implicated in a variety of diseases, including cancer and autoimmune disorders, making its precise measurement essential for both basic research and therapeutic development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of S1P in biological matrices.[1][2]
This guide provides a comparative overview of validated LC-MS/MS methods for S1P quantification, with a focus on the use of the internal standard S1P (d17:1). We will delve into the performance data of this method, compare it with alternatives, and provide detailed experimental protocols.
Comparative Performance of S1P Quantification Methods
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS to account for variations during sample preparation and analysis. S1P (d17:1) is a commonly used synthetic sphingolipid for this purpose.[3] Another frequently used alternative is deuterium-labeled S1P (d7-S1P).[4][5] The following table summarizes the performance of validated LC-MS/MS methods for S1P quantification from various studies.
| Method | Internal Standard | Matrix | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Intra- and Inter-batch Precision (%) | Accuracy (%) | Recovery (%) |
| LC-MS/MS | S1P (d17:1) or C17-S1P | Human Serum | > 0.9996 | 25 ng/mL | < 10 | < 10 | 80 - 98 |
| LC-MS/MS | d7-S1P | Biological Material | Not Specified | 0.011 µM | < 15 | 85 - 115 | 95 - 111 |
| LC-MS/MS (Q-Tof) | d7-S1P | Human Plasma | Not Specified | 0.05 µM | < 10 (at LOQ) | 100 ± 5.9 | Not Specified |
| LC-MS/MS | C17-S1P | Mouse Liver | Not Specified | < 132 pmol L⁻¹ | ~7.13 | ~13.5 | Not Specified |
| HPLC with Fluorescence | Not Applicable | Biological Samples | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 1: Comparative performance of different S1P quantification methods. Data compiled from multiple sources.[4][6][7][8][9]
Experimental Protocols
A robust and reliable experimental protocol is the foundation of accurate S1P quantification. Below is a detailed methodology for a typical LC-MS/MS workflow using S1P (d17:1) as an internal standard.
Sample Preparation: Protein Precipitation
-
Sample Collection: Collect biological samples (e.g., 10 µL of plasma or serum).[1][5]
-
Internal Standard Spiking: Add a known concentration of S1P (d17:1) internal standard solution (e.g., in methanol) to the sample.[1]
-
Protein Precipitation: Add ice-cold methanol to the sample to precipitate proteins. Vortex the mixture vigorously.[1][5]
-
Incubation: Incubate the samples on ice (e.g., for 20 minutes) to enhance protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted S1P and the internal standard to a new tube for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable reversed-phase HPLC column (e.g., C8 or C18) for the separation of S1P.[8]
-
Mass Spectrometric Detection: Utilize a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of S1P and the S1P (d17:1) internal standard.[2][10]
Visualizing the S1P Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the S1P signaling pathway and the experimental workflow for its quantification.
Figure 1: S1P Signaling Pathway
Figure 2: S1P Quantification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]
- 5. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative quantification of sphingolipids and analogs in biological samples by high-performance liquid chromatography after chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 11. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation of S1P (d17:1)
For researchers, scientists, and drug development professionals venturing into the world of lipidomics, the accuracy and reliability of quantitative data are paramount. Internal standards are the bedrock of precise lipid quantification, correcting for variations in sample preparation and analysis. This guide provides an objective comparison of Sphingosine-1-Phosphate (d17:1) with other commonly used internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standards for your lipidomics workflow.
The choice of an internal standard is a critical decision in the design of any quantitative lipidomics experiment. Ideally, an internal standard should be a compound that is structurally and chemically similar to the analyte of interest but can be distinguished by mass spectrometry. It should be added to the sample at the earliest point in the workflow to account for variability in sample extraction, recovery, and instrument response. The two main categories of internal standards used in lipidomics are stable isotope-labeled standards and odd-chain lipid standards.
S1P (d17:1): A Reliable Odd-Chain Internal Standard
Sphingosine-1-phosphate (d17:1) is a synthetic sphingolipid with a 17-carbon backbone, making it an ideal odd-chain internal standard for the quantification of endogenous even-chained sphingolipids like sphingosine-1-phosphate (d18:1). Since odd-chain sphingolipids are not typically found in significant amounts in mammalian systems, S1P (d17:1) provides a distinct mass signal that does not interfere with the measurement of endogenous analytes. It is frequently included in commercially available internal standard mixtures, such as the LIPID MAPS™ Cer/Sph Mixture II, for broad-spectrum sphingolipid analysis.[1][2][3][4]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for achieving accurate and precise quantification of lipid species. The following tables summarize the performance of S1P (d17:1) and compare it with other common internal standards used in lipidomics.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Odd-Chain Lipids (e.g., S1P d17:1) | Structurally similar to endogenous lipids but with an odd number of carbons in the fatty acid or sphingoid base chain. | Not naturally abundant in most biological samples, cost-effective compared to some stable isotope standards. | Potential for slight differences in extraction efficiency and chromatographic behavior compared to even-chain counterparts. |
| Stable Isotope-Labeled Lipids (e.g., Deuterated S1P) | Endogenous lipid structures where some atoms (e.g., H, C) are replaced with heavier isotopes (e.g., ²H, ¹³C). | Co-elute with the endogenous analyte, providing the most accurate correction for matrix effects and ionization suppression. Considered the "gold standard". | Higher cost, potential for isotopic interference from naturally occurring isotopes of the analyte, especially at low concentrations. |
Quantitative Performance Data
The following table presents a summary of performance metrics for S1P (d17:1) and other internal standards based on published validation studies.
| Internal Standard | Linearity (R²) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| S1P (d17:1) | >0.99 | LOQ: 2.5 - 25 nM | 70-130 | < 20 | [5] |
| Deuterated Ceramides (e.g., Cer(22:0)-d4, Cer(24:0)-d4) | >0.99 | LOQ: 0.02 µg/mL (Cer 22:0), 0.08 µg/mL (Cer 24:0) | 109 - 114 | < 15 | [6][7] |
| LIPID MAPS™ Internal Standard Cocktail (includes S1P d17:1) | Linear signal response from 0.5 to 1000 pmol for sphingoid bases and their phosphates. | LOD: ~0.5 pmol, LOQ: ~1-2 pmol | High recovery reported with specific extraction methods. | Not explicitly stated, but methods are validated for quantitative analysis. | [1][8] |
Sphingolipid Signaling Pathway
Sphingosine-1-phosphate is a critical signaling molecule involved in a multitude of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking. It exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5). The diagram below illustrates the central role of S1P in cellular signaling.
Caption: S1P is synthesized from sphingosine and signals through its receptors.
Experimental Protocols
Accurate quantification of sphingolipids requires meticulous attention to the experimental workflow, from sample preparation to data analysis.
Experimental Workflow for Sphingolipid Analysis
The following diagram outlines a typical workflow for the targeted quantification of sphingolipids using an internal standard like S1P (d17:1).
Caption: A typical workflow for quantitative lipidomics analysis.
Detailed Methodologies
1. Sample Preparation and Lipid Extraction (Modified Folch Method)
This protocol is suitable for the extraction of sphingolipids from plasma or serum samples.
-
Materials:
-
Plasma/serum sample
-
S1P (d17:1) internal standard solution (in methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma or serum.
-
Add a known amount of S1P (d17:1) internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Incubate at room temperature for 30 minutes.
-
Add 400 µL of 0.9% NaCl solution.
-
Vortex for 1 minute to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase A).
-
2. LC-MS/MS Analysis
This is a general method that can be adapted for various LC-MS/MS systems.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| S1P (d18:1) | 380.4 | 264.4 |
| S1P (d17:1) (IS) | 366.4 | 250.3 |
| Sphingosine (d18:1) | 300.3 | 282.3 |
| C16 Ceramide | 538.5 | 264.4 |
| C24 Ceramide | 648.6 | 264.4 |
Conclusion
The choice of internal standard is a critical factor in the accuracy and reliability of quantitative lipidomics. S1P (d17:1) has demonstrated robust performance as an odd-chain internal standard for the analysis of sphingolipids, offering a cost-effective and reliable alternative to stable isotope-labeled standards. While stable isotope-labeled standards remain the gold standard for their ability to perfectly mimic the behavior of endogenous analytes, odd-chain standards like S1P (d17:1) provide excellent performance for many applications, as evidenced by their inclusion in widely used commercial internal standard mixtures.[1][2] By carefully considering the performance metrics and implementing rigorous, standardized protocols as outlined in this guide, researchers can ensure the generation of high-quality, reproducible lipidomics data to advance their scientific discoveries.
References
- 1. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Cer/Sph Mixture II ethanol solution Avanti Polar Lipids [b2b.sigmaaldrich.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. agilent.com [agilent.com]
- 6. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
A Researcher's Guide to Cross-Laboratory Comparison of Sphingosine-1-Phosphate (S1P) Measurements
An objective analysis of S1P quantification methods to guide researchers in selecting reliable and reproducible analytical approaches.
In the ever-evolving landscape of drug discovery and development, the accurate measurement of bioactive lipids like Sphingosine-1-Phosphate (S1P) is paramount. As a critical signaling molecule involved in a myriad of physiological and pathological processes, consistent and reproducible quantification of S1P across different research laboratories is essential for advancing our understanding of its role in health and disease. This guide provides a comparative overview of commonly employed methods for S1P measurement, with a focus on providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their studies.
The Challenge of Inter-Laboratory Variability
The quantification of S1P is not without its challenges. The inherent variability in sample handling, extraction procedures, and analytical instrumentation can lead to significant discrepancies in measured S1P concentrations between laboratories.[1][2] Factors such as the choice of anticoagulant for plasma collection and the release of S1P from platelets during serum preparation can profoundly impact the final measured value.[1][2][3] Therefore, the standardization of methods is crucial for ensuring the comparability of data generated across different studies and institutions. While direct inter-laboratory cross-validation studies for S1P are not extensively published, a comparison of the performance characteristics of validated methods from various laboratories can provide valuable insights into their reliability and robustness.
Comparison of S1P Quantification Methods
The most prevalent and reliable method for S1P quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of S1P in complex biological matrices.[4][5][6] Below is a comparison of the performance of several published LC-MS/MS methods for S1P quantification in human serum and plasma.
Table 1: Performance Characteristics of Validated LC-MS/MS Methods for S1P Quantification
| Reference | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Intra-Batch Precision (%CV) | Inter-Batch Precision (%CV) | Accuracy (% Recovery) |
| Chen et al. (2020)[4][5] | Human Serum | 25 - 600 ng/mL | 25 ng/mL | < 10% | < 10% | 80% - 98% |
| Dahlbäck et al. (2015)[1][2] | Human Plasma & Serum | 0.011 - 0.9 µM | 0.011 µM | < 15% | < 15% | Not explicitly stated |
| Ikegami et al. (2017)[7] | Human Plasma | 0.05 - 2 µM | 0.05 µM | < 10% | Not explicitly stated | 100 ± 5.9% |
Note: %CV refers to the Coefficient of Variation.
Experimental Protocols: A Closer Look
The variability in S1P measurements can often be traced back to differences in experimental protocols. Here, we outline the key steps in a typical LC-MS/MS workflow for S1P quantification, drawing from the methodologies described in the cited literature.
Sample Preparation
-
Blood Collection: For plasma, blood should be collected in tubes containing an anticoagulant such as citrate, EDTA, or heparin.[1] For serum, blood is collected in tubes without anticoagulant and allowed to clot. It is crucial to note that S1P levels are significantly higher in serum due to its release from platelets during coagulation.[1][2][3]
-
Lipid Extraction: S1P is typically extracted from the biological matrix using a protein precipitation method followed by a liquid-liquid extraction. A common approach involves the addition of methanol to precipitate proteins, followed by extraction with chloroform under acidified conditions.[6] An internal standard, such as C17-S1P or a deuterium-labeled S1P, is added at the beginning of the extraction process to account for any loss during sample preparation.[1][5]
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used to separate S1P from other lipids.[5]
-
Mass Spectrometric Detection: The separated lipids are then introduced into a tandem mass spectrometer. S1P is typically detected using positive electrospray ionization (ESI) and monitored in the multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[6]
Visualizing the Landscape of S1P
To better understand the context of S1P measurements, the following diagrams illustrate the S1P signaling pathway and a general workflow for its quantification.
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.
Caption: A generalized workflow for the quantification of S1P by LC-MS/MS.
Conclusion and Recommendations
The accurate and reproducible measurement of S1P is critical for advancing research and drug development. While LC-MS/MS stands out as the gold standard for S1P quantification, this guide highlights that the performance of the method can vary between laboratories. Researchers should carefully consider the performance characteristics of the chosen method, including its linearity, sensitivity, precision, and accuracy. Furthermore, the importance of standardized sample collection and preparation protocols cannot be overstated in minimizing inter-laboratory variability. By adopting well-validated and meticulously executed methods, the scientific community can move towards a more harmonized approach to S1P measurement, ultimately accelerating the pace of discovery.
References
- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Enigma: The Biological Inactivity of Sphingosine-1-Phosphate (d17:1) In Vitro
A Comparative Guide for Researchers and Drug Development Professionals
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (S1PRs). The most abundant and well-studied endogenous S1P species is (d18:1) S1P, featuring an 18-carbon backbone. In contrast, the synthetic analog, Sphingosine-1-phosphate (d17:1), which possesses a 17-carbon chain, is widely utilized in research as an internal standard for mass spectrometry-based quantification of endogenous S1P. This primary application implies a crucial characteristic: biological inactivity. This guide provides a comparative analysis, supported by established experimental principles, to elucidate the presumed biological inertia of S1P (d17:1) in vitro and contrasts it with its active counterpart, S1P (d18:1).
Comparative Analysis of S1P Analogs
While direct, peer-reviewed studies detailing the biological inactivity of S1P (d17:1) are conspicuously absent from the literature, its established role as an internal standard provides strong indirect evidence. An effective internal standard must not interfere with the biological system being analyzed. Therefore, it is inferred that S1P (d17:1) does not significantly bind to or activate S1P receptors.
Recent investigations into the structure-activity relationships of S1P analogs have revealed that the length of the alkyl chain significantly influences receptor binding and subsequent signaling. These studies, however, have primarily focused on comparing the naturally occurring even-numbered carbon chain S1P species (e.g., d16:1, d18:1, d20:1), leaving odd-chained analogs like d17:1 largely uncharacterized and reinforcing the assumption of their inactivity.
Below is a comparative table summarizing the known activity of S1P (d18:1) and the inferred status of S1P (d17:1).
| Parameter | S1P (d18:1) | S1P (d17:1) | Alternative S1P Analogs (e.g., FTY720-P) |
| Receptor Binding Affinity (Kd) | High affinity for S1P receptors 1-5 | Presumed very low to no affinity | High affinity, often with receptor subtype selectivity |
| Receptor Activation (EC50) | Potent agonist across S1P receptors 1-5 | Presumed inactive (High to no EC50) | Potent agonist, may exhibit functional selectivity |
| Downstream Signaling | Robust activation of pathways (e.g., ERK, Akt, Ca2+ mobilization) | No significant activation expected | Robust activation of downstream pathways |
| Primary Use in Research | Investigating S1P biology, screening for receptor modulators | Internal standard for S1P quantification | Therapeutic candidates, research tools |
Experimental Protocols for Assessing S1P Receptor Activity
To empirically determine the biological activity of S1P analogs, a variety of in vitro assays can be employed. These assays are crucial for screening and characterizing novel S1P receptor modulators.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
-
Objective: To determine the dissociation constant (Kd) of S1P (d17:1) for each of the five S1P receptors.
-
Principle: Competition binding between a radiolabeled S1P analog (e.g., [³³P]S1P) and the unlabeled test compound (S1P d17:1) for binding to cell membranes expressing a specific S1P receptor subtype.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing a single S1P receptor subtype (e.g., HEK293 or CHO cells).
-
Incubate a fixed concentration of radiolabeled S1P with increasing concentrations of unlabeled S1P (d17:1) or a known active ligand (e.g., S1P d18:1) as a positive control.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using scintillation counting.
-
Calculate the IC50 value, which can then be used to determine the Ki (an indicator of binding affinity).
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptors.
-
Objective: To assess the ability of S1P (d17:1) to induce G protein activation upon binding to S1P receptors.
-
Principle: Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the associated Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
-
Methodology:
-
Incubate cell membranes expressing the S1P receptor of interest with the test compound (S1P d17:1).
-
Add [³⁵S]GTPγS to the reaction mixture.
-
Following incubation, separate the membrane-bound [³⁵S]GTPγS from the unbound form.
-
Measure the amount of incorporated radioactivity. An increase in [³⁵S]GTPγS binding indicates receptor activation.
-
Second Messenger Assays (e.g., Calcium Mobilization)
These assays measure downstream signaling events following receptor activation.
-
Objective: To determine if S1P (d17:1) can elicit downstream signaling cascades.
-
Principle: Activation of certain S1P receptors (e.g., S1P2, S1P3) leads to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.
-
Methodology:
-
Load cells expressing the target S1P receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with the test compound (S1P d17:1).
-
Monitor changes in intracellular calcium concentration by measuring the fluorescence of the dye using a plate reader or fluorescence microscope.
-
Visualizing S1P Signaling and Experimental Design
To better understand the context of S1P (d17:1)'s presumed inactivity, the following diagrams illustrate the canonical S1P signaling pathway and a typical experimental workflow for comparative analysis.
Caption: Canonical S1P Signaling Pathway
Caption: Workflow for Comparing S1P Analog Activity
Sphingosine-1-Phosphate (S1P) Levels: A Comparative Analysis in Health and Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of S1P Levels in Healthy and Diseased Tissues, Supported by Experimental Data.
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that plays a pivotal role in a myriad of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking. Dysregulation of S1P signaling has been implicated in the pathogenesis of numerous diseases, most notably cancer and chronic inflammatory conditions. This guide provides a comparative analysis of S1P levels in healthy versus diseased tissues, presenting quantitative data, detailed experimental protocols for its measurement, and visualizations of its signaling pathway and experimental workflows.
Quantitative Comparison of S1P Levels
The concentration of S1P is meticulously regulated in the body, with a distinct gradient maintained between tissues and circulating fluids like blood and lymph. Generally, S1P levels are low in tissues and high in blood and lymph, a gradient essential for processes like lymphocyte egress from lymphoid organs.[1][2][3][4][5] In pathological conditions, this delicate balance is often disrupted.
| Tissue Type | Condition | S1P Concentration | Citation |
| Breast Tissue | Healthy/Normal | Baseline | [1][6][7] |
| Breast Cancer | Approximately 2-fold higher than normal tissue. Significantly higher in patients with lymph node metastasis. | [1][6][8] | |
| Breast Cancer (Interstitial Fluid) | Significantly higher than in normal breast tissue interstitial fluid. | [9] | |
| Gastric Tissue | Healthy/Normal | Baseline | [7][10] |
| Gastric Cancer | Generally higher than surrounding non-cancerous tissue. Lower expression of S1P-degrading enzyme SGPP1. | [7][10] | |
| Pancreatic Tissue | Healthy/Normal | Baseline | [7][11] |
| Pancreatic Cancer | Generally higher than surrounding non-cancerous tissue. Elevated expression of Sphingosine Kinase 1 (SphK1). | [7][11] | |
| Synovial Tissue/Fluid | Healthy/Osteoarthritis | Baseline | [12][13][14] |
| Rheumatoid Arthritis | Significantly higher in synovial fluid compared to osteoarthritis. S1P levels in synovial tissue are reported to be up to 5-fold greater than in osteoarthritis. | [12][13][14] | |
| Colonic Tissue | Healthy/Normal | Low | [2][15] |
| Inflammatory Bowel Disease (IBD) | Increased levels in the intestinal mucosa. | [2][15] |
Experimental Protocols for S1P Quantification
Accurate quantification of S1P in tissue samples is crucial for understanding its role in disease. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for S1P quantification due to its high sensitivity and specificity.
1. Sample Preparation (Tissue Homogenization and Lipid Extraction):
-
Excise and weigh the tissue sample (typically 10-50 mg).
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
To the tissue homogenate, add an internal standard (e.g., C17-S1P) to account for extraction efficiency.
-
Perform lipid extraction using a solvent system, commonly a mixture of methanol, chloroform, and an acidic or basic aqueous solution. This partitions the lipids into an organic phase.
-
Centrifuge to separate the phases and collect the organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography (LC):
-
Inject the reconstituted sample into an HPLC or UPLC system.
-
Separate the lipids on a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile with formic acid).
3. Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
Monitor the specific precursor-to-product ion transitions for S1P and the internal standard. For S1P (d18:1), a common transition is m/z 380.3 → 264.3.
-
Quantify the amount of S1P in the sample by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of S1P.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and more accessible method for S1P quantification, though it may have different specificity compared to LC-MS/MS.
1. Sample Preparation:
-
Homogenize the tissue sample in a lysis buffer provided with the ELISA kit or a compatible buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (tissue lysate) for analysis. Determine the total protein concentration of the lysate for normalization.
2. ELISA Procedure (Competitive Assay):
-
Add the tissue lysate, standards, and a known amount of biotinylated S1P to a microplate pre-coated with an anti-S1P antibody.
-
During incubation, the S1P in the sample and the biotinylated S1P compete for binding to the coated antibody.
-
Wash the plate to remove unbound components.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated S1P captured by the antibody.
-
Wash the plate again to remove unbound enzyme conjugate.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the amount of S1P in the sample.
-
Calculate the S1P concentration in the sample by comparing its absorbance to the standard curve.
Visualizing S1P's Role: Signaling Pathways and Experimental Workflow
To better understand the context of S1P's function and measurement, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: S1P signaling pathway overview.
Caption: Experimental workflow for S1P measurement.
References
- 1. Plasma Sphingosine-1-Phosphate Levels Are Associated with Progression of Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of sphingosine-1-phosphate in the gut mucosal microenvironment and inflammatory bowel diseases [frontiersin.org]
- 3. Decreased Expression of Sphingosine-1-Phosphate Receptor 1 in the Blood Leukocyte of Rheumatoid Arthritis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Sphingosine-1-Phosphate Signaling in Breast Cancer [mdpi.com]
- 6. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Impact of Sphingosine-1-Phosphate in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interstitial Fluid Sphingosine-1-Phosphate in Murine Mammary Gland and Cancer and Human Breast Tissue and Cancer Determined by Novel Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of sphingosine-1-phosphate phosphatase 1 promotes cancer cells migration in gastric cancer: Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting sphingosine 1-phosphate and sphingosine kinases in pancreatic cancer: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of sphingosine kinase and sphingosine-1-phosphate in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sphingosine 1-phosphate (S1P)/S1P receptor 1 signaling regulates receptor activator of NF-κB ligand (RANKL) expression in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bms.com [bms.com]
- 15. Sphingosine-1-phosphate alleviates colitis by regulating macrophage polarization and PI3k-Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity and Stability of Synthetic Sphingosine-1-Phosphate (S1P) d17:1: A Comparative Guide
For researchers, scientists, and drug development professionals working with sphingosine-1-phosphate (S1P), ensuring the purity and stability of synthetic analogues like S1P (d17:1) is paramount for reliable and reproducible experimental outcomes. This guide provides an objective comparison of analytical methods to assess the quality of synthetic S1P (d17:1), complete with supporting experimental protocols and data presentation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the accurate determination of purity and the assessment of stability of synthetic S1P (d17:1). The most common and effective methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Specification |
| LC-MS/MS | Separates molecules by chromatography and detects them based on their mass-to-charge ratio.[1][2] | High-sensitivity quantification, impurity profiling, and identification of degradation products.[3][4][5] | Gold standard for sensitivity and specificity.[6] Allows for quantification in complex matrices.[1] | Requires expensive instrumentation and skilled operators. Potential for matrix effects.[7] | ≥98% |
| HPLC-UV/ELSD | Separates molecules based on their interaction with a stationary phase. UV detection relies on chromophores, while ELSD detects non-volatile analytes. | Purity assessment based on peak area percentage. Can detect non-chromophoric impurities with ELSD. | Widely available, robust, and cost-effective for purity determination. Stability-indicating methods can be developed.[8][9][10] | Lower sensitivity and specificity compared to MS. UV detection is limited to compounds with a chromophore. | ≥95% |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.[11][12] | Unambiguous structure elucidation, confirmation of identity, and detection of structural isomers and impurities.[13] | Provides absolute structural information without the need for reference standards of impurities. | Relatively low sensitivity, requiring higher sample concentrations. Complex spectra can be challenging to interpret. | Conforms to reference spectra |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. Below are representative protocols for the key experiments cited.
Purity Determination by LC-MS/MS
This protocol outlines a method for the quantification of S1P (d17:1) and the identification of potential impurities.
1. Sample Preparation:
-
Prepare a stock solution of synthetic S1P (d17:1) in a suitable solvent, such as methanol.[14]
-
Create a series of calibration standards by diluting the stock solution.
-
For analysis, dilute the sample to a final concentration within the calibration range.
-
Spike the sample with an appropriate internal standard (e.g., C17-S1P).[3][15]
2. Chromatographic Conditions: [6]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
S1P (d17:1): Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 366.3 > 264.3).
-
Internal Standard (C17-S1P): Monitor the appropriate precursor-to-product ion transition.
-
-
Data Analysis: Quantify S1P (d17:1) concentration based on the calibration curve. Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected ions.
Stability Assessment by Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating methods.[16][17][18][19]
1. Stress Conditions:
-
Expose aliquots of the S1P (d17:1) solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours (solid state and in solution).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
2. Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the stressed samples using a validated stability-indicating LC-MS/MS or HPLC method.
3. Data Evaluation:
-
Identify and quantify any degradation products formed.
-
Determine the degradation pathway of S1P (d17:1).
-
The stability-indicating method is considered validated if it can resolve the main peak from all degradation product peaks.[8][20]
Mandatory Visualizations
To provide a clearer understanding of the experimental workflow and the biological context of S1P, the following diagrams have been generated.
Caption: Workflow for assessing the purity and stability of synthetic S1P (d17:1).
Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.[21][22][23][24][25]
References
- 1. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 2. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. use of nmr in structure ellucidation | PDF [slideshare.net]
- 12. scribd.com [scribd.com]
- 13. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 14. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 16. Forced Degradation [sgs.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biofidus.de [biofidus.de]
- 20. ijsdr.org [ijsdr.org]
- 21. mdpi.com [mdpi.com]
- 22. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex World of Sphingolipid Quantification: A Comparative Guide
A deep dive into the methodologies for accurately measuring sphingolipids reveals a landscape dominated by mass spectrometry-based techniques, each with its own set of strengths and challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the leading methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for their research needs.
Sphingolipids, a diverse class of lipids, are not merely structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Their roles in various diseases, such as cancer, neurodegenerative disorders, and metabolic diseases, have made their accurate quantification a key objective in biomedical research.[4][5] However, the structural complexity and vast number of subspecies and isomers present a significant analytical challenge.[6][7] This guide will compare the most prevalent methods for sphingolipid quantification, focusing on their performance, and provide the necessary details for their implementation.
The Rise of Mass Spectrometry in Sphingolipidomics
Over the past few decades, mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for sphingolipid analysis, largely replacing older techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with fluorescence detection.[2][4][8] The combination of LC's separation power with the sensitivity and specificity of tandem mass spectrometry (MS/MS) allows for the identification and quantification of a wide range of sphingolipid species in a single analysis.[1][8]
Comparison of Key Quantification Methods
The choice of analytical method can significantly impact the quantitative results. Below is a comparison of the most commonly employed techniques, highlighting their key performance characteristics.
| Method | Principle | Advantages | Disadvantages | Typical Analytes |
| Reversed-Phase LC-MS/MS | Separation based on hydrophobicity. | Good separation of a wide range of sphingolipid classes and individual molecular species. Robust and widely used.[9][10] | Co-elution of isobaric and isomeric species can occur. Ion suppression effects can be a concern. | Ceramides, Sphingomyelins, Glucosylceramides, Lactosylceramides, Sphingosine, Sphingosine-1-phosphate |
| Normal-Phase LC-MS/MS | Separation based on the polarity of the head group. | Excellent separation of sphingolipid classes. Can reduce ion suppression compared to RP-LC.[9][10] | Less effective at separating individual molecular species within a class. Requires non-aqueous mobile phases which can be challenging to work with. | Ceramides, Hexosylceramides, Sphingomyelins |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS | Separation based on hydrophilicity. | Good retention and separation of polar sphingolipids. Achieves good peak shapes and short analysis times.[3] | Less suitable for non-polar sphingolipids. Sensitive to mobile phase composition. | Sphingosine, Sphingosine-1-phosphate, other polar sphingolipids |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives. | Highly sensitive and provides detailed structural information for specific sphingolipid components.[11] | Requires derivatization, which can be laborious and introduce variability. Limited to volatile compounds like sphingoid bases. | Sphingoid bases (e.g., sphingosine, sphinganine) |
| "Shotgun" Lipidomics (Direct Infusion MS) | Direct infusion of lipid extract into the mass spectrometer without chromatographic separation. | High-throughput. | Significant ion suppression effects. Inability to separate isomers. Less accurate for quantification compared to LC-MS.[2] | Global sphingolipid profiling |
Experimental Protocols: A Closer Look
Accurate and reproducible sphingolipid quantification relies on meticulous experimental protocols. Below are detailed methodologies for the widely used LC-MS/MS approach.
Sample Preparation: Lipid Extraction
A critical first step is the efficient extraction of sphingolipids from the biological matrix while minimizing the co-extraction of interfering substances. The Folch and Bligh & Dyer methods, or variations thereof, are commonly employed.
Protocol: Modified Bligh & Dyer Extraction
-
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform:methanol (1:2, v/v). For plasma or serum, add the sample directly to the solvent mixture.
-
Internal Standard Spiking: Add a cocktail of appropriate internal standards (e.g., C17-sphingosine, C17-sphingosine-1-phosphate, C12-ceramide) to the homogenate. The use of odd-chain or isotopically labeled internal standards is crucial for accurate quantification.
-
Phase Separation: Add chloroform and water (or an appropriate buffer) to the mixture to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
a) Reversed-Phase LC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic sphingolipids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
b) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for most sphingolipids.
-
Mass Analyzer: Triple quadrupole (QQQ) or Quadrupole-linear ion trap (QTrap) mass spectrometers are commonly used.[8][12]
-
Scan Type: Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification, offering high sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
Visualizing Sphingolipid Metabolism and Analytical Workflows
To better understand the context of sphingolipid analysis, the following diagrams illustrate the central sphingolipid metabolic pathway and a typical analytical workflow.
Caption: The central pathway of sphingolipid metabolism.
Caption: A typical workflow for sphingolipid quantification by LC-MS/MS.
Challenges and Future Directions
Despite the advancements in analytical techniques, several challenges remain in the field of sphingolipidomics. The sheer number of isomers and the dynamic range of concentrations of different sphingolipid species make comprehensive analysis difficult.[6][7] The availability and cost of appropriate internal standards for every single sphingolipid species is another limiting factor.
Future efforts in the field are likely to focus on the development of more sensitive and specific analytical methods, including improved chromatographic separation techniques to resolve isomeric species and advancements in mass spectrometry for higher resolution and sensitivity. Furthermore, the development of standardized protocols and reference materials will be crucial for improving the inter-laboratory comparability of sphingolipid quantification data.[13][14] This will ultimately lead to a more robust understanding of the roles of these complex lipids in health and disease.
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. air.unimi.it [air.unimi.it]
- 6. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opinion article on lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingolipid Structure, Classification, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 12. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers[S] | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Resolution Mass Spectrometry for the Confirmatory Identification of S1P (d17:1)
For researchers in drug development and life sciences, the unambiguous identification of lipid mediators like Sphingosine-1-Phosphate (S1P) is critical. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) techniques for confirming the identity of the synthetic analog S1P (d17:1), which is often used as an internal standard in quantitative studies of its endogenous counterpart, S1P (d18:1). We will delve into the experimental data and protocols that underpin the confident identification of this important molecule.
Performance Comparison of High-Resolution Mass Spectrometry Platforms
High-resolution mass spectrometry is indispensable for the structural elucidation and confirmation of molecular identity. The primary methods employed are Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometers. While QqQ instruments are often favored for their sensitivity in targeted quantification using Multiple Reaction Monitoring (MRM), Q-TOF systems excel in providing high-resolution accurate mass measurements, which are crucial for identity confirmation.[1]
| Parameter | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QqQ) in MRM mode |
| Primary Use | High-resolution accurate mass measurement for identification and structural elucidation | Targeted quantification with high sensitivity and specificity |
| Specificity | Confirms identity by retention time and high-resolution accurate mass.[1] | Confirms identity by retention time and specific precursor-product ion transitions.[1] |
| Sensitivity | Generally lower absolute sensitivity than QqQ in MRM mode.[1] | Typically the most sensitive technique for quantitative analysis.[1] |
| Data Acquisition | Collects data for all m/z values, allowing for retrospective analysis.[1] | Collects data only for pre-defined MRM transitions. |
| Lower Limit of Quantification (LLOQ) | 0.05 µM for S1P in human plasma.[1][2] | Can reach sub-picomolar to low femtomole ranges.[3] |
Experimental Protocols for S1P (d17:1) Identification
A robust analytical method is paramount for the reliable identification of S1P (d17:1). The following protocols are based on established methodologies for S1P analysis.[4][5][6][7]
Sample Preparation: Protein Precipitation and Lipid Extraction
-
To a 100 µL plasma or serum sample, add an appropriate amount of S1P (d17:1) if it is being used as an internal standard for quantifying other lipids.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant containing the lipid extract to a new tube for analysis.
Liquid Chromatography Separation
-
Column: A reversed-phase C18 column is commonly used for the separation of sphingolipids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
High-Resolution Mass Spectrometry Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Instrumentation: A Q-TOF or Orbitrap-based mass spectrometer is recommended for high-resolution analysis.
-
Full Scan MS: Acquire data in the m/z range of 100-1000 to determine the accurate mass of the precursor ion.
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ion to obtain a characteristic fragmentation pattern.
Confirming the Identity of S1P (d17:1)
The confirmation of S1P (d17:1)'s identity relies on two key pieces of evidence from the high-resolution mass spectrometry analysis: accurate mass measurement and a characteristic fragmentation pattern.
Accurate Mass Measurement
The molecular formula for S1P (d17:1) is C₁₇H₃₆NO₅P.[8][9] The expected exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured mass.
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| S1P (d17:1) | C₁₇H₃₆NO₅P | 366.2404 |
A mass accuracy of less than 5 ppm between the calculated and measured mass is typically required for confident identification.
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the S1P (d17:1) precursor ion ([M+H]⁺ at m/z 366.24) will produce a characteristic fragmentation pattern. The major fragment ions are formed through the neutral loss of water molecules.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 366.24 | 348.23 | H₂O |
| 366.24 | 330.22 | 2H₂O |
The presence of these specific fragment ions at high mass accuracy provides orthogonal confirmation of the molecule's identity.
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow for S1P (d17:1) identification and a simplified representation of the S1P signaling pathway.
Caption: Experimental workflow for S1P (d17:1) identification.
Caption: Simplified S1P signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine-1-phosphate Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. caymanchem.com [caymanchem.com]
Evaluating the Linearity of Sphingosine-1-Phosphate (S1P) Detection Using a d17:1 Standard: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive lipids like Sphingosine-1-Phosphate (S1P) is critical. S1P is a signaling molecule involved in numerous physiological and pathological processes, making it a key biomarker and therapeutic target. This guide provides a comparative overview of methods for evaluating the linearity of S1P detection, with a focus on the widely used d17:1 internal standard. The information is supported by experimental data from various studies to aid in the selection of the most appropriate quantification method.
The most common and robust method for S1P quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, which is essential for accurately measuring endogenous levels of S1P in complex biological matrices such as plasma and serum.[1][2][3][4] To ensure accuracy and correct for variations during sample preparation and analysis, an internal standard is crucial. Sphingosine-1-phosphate (d17:1), a synthetic analog of S1P, is frequently used for this purpose.[2][5][6]
Comparison of S1P Quantification Methods
Several internal standards are utilized for S1P quantification, each with its own set of reported performance characteristics. The choice of internal standard can influence the linearity, sensitivity, and overall robustness of the assay. Below is a comparison of methods using the d17:1 standard against other common alternatives.
| Internal Standard | Linearity Range | Correlation Coefficient (r²) | LLOQ | Matrix | Reference |
| S1P (d17:1) | 25–600 ng/mL | > 0.9996 | 25 ng/mL | Human Serum | [2][3] |
| S1P (d17:1) | 10–1000 nM | 0.9996 | 10 nM | Biological Samples | [5] |
| d7-S1P | 0.05–2 µM | Not Specified | 0.05 µM | Human Plasma | [7] |
| [¹³C₂D₂]S1P | Not Specified | Not Specified | < 6 nmol/L | Human Plasma | [8] |
Experimental Protocols
The following sections detail a typical experimental protocol for evaluating the linearity of S1P detection using a d17:1 internal standard with LC-MS/MS.
1. Preparation of Stock Solutions and Calibration Standards:
-
S1P and S1P d17:1 Stock Solutions: Prepare individual stock solutions of S1P and the d17:1 internal standard (C17-S1P) in a suitable solvent, such as methanol or a mixture of DMSO and hydrochloric acid, to a concentration of 1 mg/mL.[2][5] These solutions should be stored at -20°C.
-
Working Solutions: Dilute the stock solutions with a methanol/water mixture (1:1, v/v) to create standard working solutions.[2]
-
Calibration Standards: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., analyte-free serum or a solution of 4% bovine serum albumin in water) with the S1P working solution to achieve a desired concentration range (e.g., 25-600 ng/mL).[2][4] A fixed concentration of the d17:1 internal standard is added to each calibration standard.
2. Sample Preparation (Protein Precipitation):
-
To a small volume of serum or plasma, add the d17:1 internal standard.
-
Precipitate the proteins by adding a larger volume of cold organic solvent (e.g., methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at a high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the S1P and the internal standard for LC-MS/MS analysis.[2]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a C18 reversed-phase column for the separation of S1P and the d17:1 internal standard.[2] A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).[2] The formic acid helps to improve the peak shape and ionization efficiency.
-
Mass Spectrometric Detection: Operate the mass spectrometer in the positive ion mode using electrospray ionization (ESI+).[2] Monitor the transitions for S1P (m/z 380.4 → 264.4) and S1P d17:1 (m/z 366.4 → 250.2) in Multiple Reaction Monitoring (MRM) mode for quantification.[2]
4. Linearity Evaluation:
-
Construct a calibration curve by plotting the peak area ratio of S1P to the d17:1 internal standard against the nominal concentration of the S1P calibration standards.
-
Perform a linear regression analysis on the data points.
-
The linearity of the method is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.99.[2][3][5]
Visualizing the Workflow and S1P Signaling
To better illustrate the experimental and biological context, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Signaling Potency of d17:1 S1P and d18:1 S1P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling potencies of two sphingosine-1-phosphate (S1P) species: d17:1 S1P and the well-characterized d18:1 S1P. While direct, head-to-head comparative studies on the signaling efficacy of d17:1 S1P are limited in publicly available literature, this document synthesizes existing knowledge on S1P signaling, draws inferences from studies on other atypical S1P chain lengths, and presents a framework for experimental comparison.
Sphingosine-1-phosphate is a critical bioactive lipid mediator that regulates a wide array of physiological and pathophysiological processes, including immune cell trafficking, angiogenesis, and vascular stability.[1][2] The most abundant and studied form of S1P has an 18-carbon backbone (d18:1). However, S1P species with different carbon chain lengths, often termed "atypical S1Ps," are gaining attention for their potentially distinct biological activities.[3] This guide focuses on the less-studied d17:1 S1P in comparison to its d18:1 counterpart. While d17:1 S1P is commercially available and has been used as a synthetic internal standard for quantifying d18:1 S1P in plasma and tissue samples, its own signaling potential is not well-documented.[4]
Comparative Data of d17:1 S1P and d18:1 S1P
The following table summarizes the known properties of d17:1 S1P and d18:1 S1P. Direct quantitative comparisons of signaling potency are largely unavailable and represent a key area for future research.
| Feature | d17:1 Sphingosine-1-Phosphate | d18:1 Sphingosine-1-Phosphate |
| Synonyms | D-erythro-Sphingosine-C17-1-phosphate | S1P, D-erythro-sphingosine-1-phosphate |
| Molecular Formula | C₁₇H₃₆NO₅P | C₁₈H₃₈NO₅P[5] |
| Molecular Weight | 365.45 g/mol | 379.5 g/mol [5] |
| Primary Role in Research | Often used as a synthetic internal standard for d18:1 S1P quantification.[4] | A well-studied bioactive lipid mediator involved in numerous signaling pathways.[1] |
| Receptor Activation | Presumed to act on S1P receptors (S1PR1-5), but specific affinities and potencies are not well-characterized. | Known to activate all five S1P receptors (S1PR1-5) with varying affinities.[6] |
| Downstream Signaling | Expected to trigger canonical S1P signaling pathways, though the magnitude and nuances of the response are unknown. | Activates G-protein-coupled pathways (e.g., Gi, Gq, G12/13), influencing downstream effectors like Ras/ERK, PI3K/Akt, and Rho.[6][7] |
S1P Signaling Pathways
S1P exerts its effects by binding to five specific G protein-coupled receptors (GPCRs), S1PR1-5.[6] The canonical signaling pathway initiated by S1P binding is depicted below. It is hypothesized that d17:1 S1P follows a similar mechanism, although receptor selectivity and activation kinetics may differ.
Caption: Generalized S1P signaling pathway upon receptor binding.
Proposed Experimental Workflow for Comparison
To directly compare the signaling potency of d17:1 S1P and d18:1 S1P, a series of experiments can be conducted. The following workflow provides a logical progression for this investigation.
Caption: Proposed experimental workflow to compare d17:1 and d18:1 S1P.
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These protocols are based on established methods for studying S1P signaling and can be adapted for a direct comparison of d17:1 S1P and d18:1 S1P.
Competitive Radioligand Binding Assay
This assay measures the binding affinity of d17:1 S1P and d18:1 S1P to specific S1P receptors.
-
Materials :
-
Procedure :
-
Dilute cell membranes in ice-cold assay buffer to a final concentration of 1-2 µg protein per well.[8]
-
Prepare serial dilutions of unlabeled d17:1 S1P and d18:1 S1P in assay buffer.
-
In a 96-well plate, combine 50 µL of the membrane preparation with 50 µL of the unlabeled S1P dilutions (or buffer for total binding). Pre-incubate for 30 minutes at room temperature.[8]
-
Add 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.[8]
-
Incubate for 60 minutes at room temperature.[8]
-
Terminate the reaction by rapid filtration through the glass fiber plates, followed by five washes with ice-cold assay buffer.[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the inhibitory constant (Ki) from the IC50 values obtained from the competition curves.
-
Western Blot for ERK and Akt Phosphorylation
This method assesses the activation of downstream signaling pathways.
-
Materials :
-
Cells expressing the S1P receptor of interest.
-
Serum-free cell culture medium.
-
d17:1 S1P and d18:1 S1P.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure :
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with various concentrations of d17:1 S1P or d18:1 S1P for different time points (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration of the lysates (e.g., using a Bradford assay).[9]
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium upon receptor activation, typically coupled through Gq.
-
Materials :
-
Cells expressing the S1P receptor of interest (e.g., S1PR2, S1PR3).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
d17:1 S1P and d18:1 S1P.
-
A fluorescence plate reader or microscope capable of kinetic reading.
-
-
Procedure :
-
Plate cells in a 96-well black-walled, clear-bottom plate.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation at 37°C).
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and establish a stable baseline reading.
-
Inject different concentrations of d17:1 S1P or d18:1 S1P and immediately begin recording the change in fluorescence intensity over time.
-
Calculate the peak fluorescence response for each concentration and plot dose-response curves to determine EC50 values.
-
Conclusion
The signaling landscape of S1P is complex, with emerging evidence suggesting that variations in the sphingoid backbone can lead to distinct biological outcomes.[3] While d18:1 S1P remains the benchmark for S1P research, the potential for d17:1 S1P and other atypical species to exhibit unique receptor affinities, signaling dynamics, and functional effects warrants further investigation. The experimental framework provided in this guide offers a comprehensive approach to systematically compare the signaling potency of d17:1 S1P and d18:1 S1P, thereby addressing a significant knowledge gap in the field of sphingolipid biology. Such studies will be invaluable for researchers and drug development professionals seeking to understand the nuanced roles of different S1P species and to develop more selective S1P receptor modulators.
References
- 1. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 3. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sphingosine-1-phosphate (d17:1)
Essential guidelines for the safe handling and disposal of Sphingosine-1-phosphate (d17:1) are critical for maintaining a secure research environment. This document provides immediate safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals.
Sphingosine-1-phosphate (d17:1), a synthetic sphingolipid, requires careful handling and disposal due to its bioactive nature and the potential for irritation. While specific disposal protocols for this exact compound are not extensively documented, a comprehensive approach based on safety data sheets (SDS) for similar sphingolipids and general chemical waste guidelines ensures the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any procedure involving Sphingosine-1-phosphate (d17:1), it is imperative to consult the manufacturer's Safety Data Sheet (SDS). This document provides the most detailed safety information. In the absence of a specific SDS, the precautionary principle of treating the substance as potentially hazardous should be applied.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Operations that may generate dust should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[1] In case of contact, wash the affected skin area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[2]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative data for Sphingosine-1-phosphate (d17:1).
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₆NO₅P | [3] |
| Molecular Weight | 365.5 g/mol | [3] |
| Appearance | Crystalline solid | [4][5] |
| Storage Temperature | -20°C | [4][5] |
| Solubility | 0.3 M Sodium Hydroxide (~4 mg/ml) | [3][4] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of Sphingosine-1-phosphate (d17:1) in various forms.
Protocol 1: Disposal of Unused Solid Sphingosine-1-phosphate (d17:1)
-
Waste Identification and Segregation:
-
Unused, solid Sphingosine-1-phosphate (d17:1) should be classified as chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Packaging:
-
Place the original container with the unused solid into a larger, sealable, and clearly labeled waste container.
-
If repackaging is necessary, use a container compatible with organic solids.
-
-
Labeling:
-
Label the outer waste container clearly with "Hazardous Waste," the chemical name "Sphingosine-1-phosphate (d17:1)," the quantity, and the date of disposal.
-
-
Storage:
-
Store the labeled waste container in a designated, secure hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup by a licensed hazardous waste disposal company. Disposal should be directed to an approved waste disposal plant, likely involving incineration.[2]
-
Protocol 2: Disposal of Solutions Containing Sphingosine-1-phosphate (d17:1)
-
Waste Identification and Segregation:
-
Solutions of Sphingosine-1-phosphate (d17:1) in organic solvents (e.g., ethanol, DMSO, DMF) should be collected as flammable liquid waste.
-
Aqueous solutions (e.g., in sodium hydroxide) should be collected as corrosive or aqueous chemical waste, depending on the final pH and composition.
-
Crucially, do not dispose of these solutions down the drain. [2]
-
-
Packaging:
-
Use a dedicated, sealed, and leak-proof waste container appropriate for the solvent used (e.g., a solvent-safe plastic or glass container for organic solvents).
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the date.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area with secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for collection by a certified hazardous waste disposal service.
-
Protocol 3: Decontamination and Disposal of Contaminated Labware
-
Decontamination:
-
Disposable Labware (e.g., pipette tips, centrifuge tubes):
-
Rinse with a suitable solvent (e.g., ethanol) to remove residual Sphingosine-1-phosphate (d17:1).
-
Collect the solvent rinse as hazardous waste.
-
Dispose of the rinsed plasticware in the appropriate solid waste stream as per institutional guidelines.
-
-
Non-Disposable Labware (e.g., glassware):
-
Rinse with a compatible solvent to dissolve any remaining compound. Collect this rinse as hazardous chemical waste.
-
Wash the glassware with an appropriate laboratory detergent and rinse thoroughly with water.
-
-
-
Disposal of Contaminated Materials:
-
Personal protective equipment (gloves, etc.) and absorbent materials used to clean up spills should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through the institutional hazardous waste program.
-
Mandatory Visualizations
The following diagrams illustrate key procedural workflows for the safe disposal of Sphingosine-1-phosphate (d17:1).
Caption: Workflow for the disposal of solid Sphingosine-1-phosphate (d17:1).
Caption: Workflow for the disposal of Sphingosine-1-phosphate (d17:1) solutions.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Sphingosine-1-phosphate (d17:1), fostering a culture of safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
